Product packaging for (4-Acetamidocyclohexyl) nitrate(Cat. No.:CAS No. 137213-91-3)

(4-Acetamidocyclohexyl) nitrate

Katalognummer: B147058
CAS-Nummer: 137213-91-3
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: ZGGZZKIXIOEJCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(4-Acetamidocyclohexyl) nitrate, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O4 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O4 B147058 (4-Acetamidocyclohexyl) nitrate CAS No. 137213-91-3

Eigenschaften

IUPAC Name

(4-acetamidocyclohexyl) nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-6(11)9-7-2-4-8(5-3-7)14-10(12)13/h7-8H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGZZKIXIOEJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929738
Record name N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137213-91-3
Record name BM 121307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137213913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (4-Acetamidocyclohexyl) nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, (4-Acetamidocyclohexyl) nitrate (B79036). This document details a plausible synthetic route, outlines comprehensive experimental protocols, and presents anticipated analytical data for the characterization of the target molecule. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

(4-Acetamidocyclohexyl) nitrate is a derivative of 4-acetamidocyclohexanol, featuring a nitrate ester functional group. The introduction of a nitrate group to organic molecules is a well-established strategy in medicinal chemistry to develop compounds with vasodilatory properties, often mediated through the release of nitric oxide (NO). This guide outlines a direct and efficient laboratory-scale synthesis of this compound and provides a thorough description of the analytical methods required for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is predicated on the nitration of the hydroxyl group of the readily available starting material, 4-acetamidocyclohexanol. A common and effective method for this transformation is the use of a mixed acid nitrating agent, typically a combination of nitric acid and sulfuric acid, at controlled temperatures.

Experimental Protocol: Nitration of 4-Acetamidocyclohexanol

Materials:

  • 4-Acetamidocyclohexanol (cis/trans mixture)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0-5 °C, slowly add 50 mL of concentrated sulfuric acid.

  • To the cooled and stirring sulfuric acid, add 10.0 g of 4-acetamidocyclohexanol in small portions, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the prepared nitrating mixture to the solution of 4-acetamidocyclohexanol in sulfuric acid via a dropping funnel over a period of 30-45 minutes. The reaction temperature must be maintained between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL), and finally with deionized water (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Safety Precautions: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Characterization of this compound

The successful synthesis of this compound must be confirmed through a combination of spectroscopic and analytical techniques. The following sections detail the expected characterization data.

Predicted Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Appearance Colorless to pale yellow oil or solid
Melting Point Not determined
Boiling Point Not determined
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds, such as cyclohexyl nitrate.[1]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0-5.2m1HCH-ONO₂
~3.7-3.9m1HCH-NHAc
~2.0s3HC(O)CH₃
~1.2-2.2m8HCyclohexyl CH₂
~5.5-6.0br s1HNH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~169-171C=O
~80-85CH-ONO₂
~48-52CH-NHAc
~30-35Cyclohexyl CH₂
~23-28Cyclohexyl CH₂
~23C(O)CH₃

Table 3: Predicted IR Data (thin film, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~2940, 2860C-H stretch (aliphatic)
~1640C=O stretch (amide I)
~1630N-O stretch (asymmetric, ONO₂)
~1550N-H bend (amide II)
~1280N-O stretch (symmetric, ONO₂)
~870O-N stretch (ONO₂)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
202[M]⁺
156[M - NO₂]⁺
143[M - ONO₂]⁺
97[C₆H₉NHAc]⁺
83[C₆H₁₁]⁺
43[CH₃CO]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup and Purification 4-Acetamidocyclohexanol 4-Acetamidocyclohexanol Mixing_1 Dissolution (0-5 °C) 4-Acetamidocyclohexanol->Mixing_1 H2SO4 H2SO4 H2SO4->Mixing_1 Nitration_Reaction Nitration (0-5 °C, 2h) Mixing_1->Nitration_Reaction Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration_Reaction Quenching Quench with Ice Nitration_Reaction->Quenching Extraction DCM Extraction Quenching->Extraction Washing Wash with NaHCO3 (aq) Extraction->Washing Drying_Concentration Dry (MgSO4) and Concentrate Washing->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product (4-Acetamidocyclohexyl) nitrate Purification->Final_Product

Caption: Synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques Crude_Product Crude this compound Purified_Product Purified Product Crude_Product->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR Infrared Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purified_Product->Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Characterization workflow for this compound.

References

Physical and chemical properties of (4-Acetamidocyclohexyl) nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific physical and chemical properties, detailed experimental protocols, and biological signaling pathways of (4-Acetamidocyclohexyl) nitrate (B79036) is limited in publicly accessible scientific literature. This document compiles the available information and provides a general overview based on related compounds and mechanisms.

Introduction

(4-Acetamidocyclohexyl) nitrate, also known by its development code BM-12.1307, is a chemical compound that has been investigated for its potential therapeutic properties. It is recognized as a guanylate cyclase activator and was under phase I clinical development for the treatment of ischemic heart disorders. However, research and development of this compound have been discontinued. The trans-isomer, trans-N-(4-nitroxycyclohexyl)acetamide, is a known metabolite of N-(4-Oxocyclohexyl)acetamide.

Chemical and Physical Properties

PropertyValueSource
CAS Number 137213-91-3TargetMol
Molecular Formula C₈H₁₄N₂O₄TargetMol
Molecular Weight 202.21 g/mol TargetMol

Further quantitative data such as melting point, boiling point, and solubility have not been found in the available literature.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly documented. However, based on the synthesis of its precursor, trans-4-acetamidocyclohexanol, a plausible synthetic route can be inferred. The synthesis would likely involve the nitration of the hydroxyl group of trans-4-acetamidocyclohexanol.

Conceptual Synthesis Workflow:

G cluster_0 Precursor Synthesis cluster_1 Nitration 4-Aminocyclohexanol 4-Aminocyclohexanol 4-Acetamidocyclohexanol 4-Acetamidocyclohexanol 4-Aminocyclohexanol->4-Acetamidocyclohexanol Acetylation This compound This compound 4-Acetamidocyclohexanol->this compound Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: Guanylate Cyclase Activation

This compound is classified as a guanylate cyclase (GC) activator. Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including smooth muscle relaxation and vasodilation.

Organic nitrates are thought to release nitric oxide or a related species, which then binds to the heme group of sGC, inducing a conformational change that activates the enzyme.

General Guanylate Cyclase Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NO_donor This compound (NO donor) NO Nitric Oxide (NO) NO_donor->NO Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Phosphorylation Cascade

Caption: Generalized signaling pathway for guanylate cyclase activation by a nitric oxide donor.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the reviewed literature. For researchers interested in studying this or similar compounds, a general methodology for a guanylate cyclase activity assay is provided below.

General Guanylate Cyclase Activity Assay Workflow:

G Start Start Prepare_Cell_Lysate Prepare cell or tissue lysate containing soluble guanylate cyclase Start->Prepare_Cell_Lysate Incubate Incubate lysate with GTP, This compound, and other necessary co-factors Prepare_Cell_Lysate->Incubate Stop_Reaction Stop the reaction at defined time points Incubate->Stop_Reaction Measure_cGMP Measure cGMP concentration (e.g., using ELISA or RIA) Stop_Reaction->Measure_cGMP Analyze_Data Analyze data to determine enzyme activity Measure_cGMP->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro guanylate cyclase activity assay.

Conclusion

This compound is a guanylate cyclase activator with a history of early-stage clinical investigation for ischemic heart disease. While its development was discontinued, the compound remains of interest for researchers studying the nitric oxide signaling pathway. The lack of detailed public data on its specific properties and experimental handling underscores the challenges in researching compounds that have not progressed through extensive clinical development. Further investigation, potentially through access to proprietary or archived research data, would be necessary to construct a more comprehensive technical profile.

An In-depth Technical Guide to the Crystal Structure of Amine Nitrate Salts: A Case Study of 4-Acetamidoanilinium Nitrate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, comprehensive crystallographic data for (4-Acetamidocyclohexyl) nitrate (B79036) is not publicly available. This guide utilizes the well-documented crystal structure of the closely related compound, 4-Acetamidoanilinium nitrate monohydrate, to provide researchers, scientists, and drug development professionals with an in-depth technical framework for understanding the crystallographic analysis of similar amine nitrate salts.

Introduction

The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties, predicting its behavior in biological systems, and guiding rational drug design. X-ray crystallography remains the gold standard for elucidating the precise arrangement of atoms in a crystalline solid. This whitepaper presents a detailed overview of the crystal structure of 4-Acetamidoanilinium nitrate monohydrate, serving as a comprehensive example of the data and methodologies integral to crystallographic studies. The insights derived from this analysis are invaluable for researchers working on the development of novel therapeutics, including compounds like (4-Acetamidocyclohexyl) nitrate, which has been identified as a guanylate cyclase activator.

Crystallographic Data Summary

The following tables summarize the key quantitative data from the crystal structure determination of 4-Acetamidoanilinium nitrate monohydrate.[1][2][3]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₈H₁₁N₂O⁺·NO₃⁻·H₂O
Formula Weight (Mᵣ)231.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1059 (1)
b (Å)23.1112 (5)
c (Å)11.4702 (3)
β (°)92.942 (1)
Volume (V) (ų)1087.00 (5)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
µ (mm⁻¹)0.12
Crystal Size (mm)0.41 × 0.32 × 0.25
F(000)488
D_calc_ (Mg m⁻³)1.413
Table 2: Data Collection and Refinement Statistics
ParameterValue
DiffractometerNonius KappaCCD
Reflections Collected4741
Independent Reflections2606
Reflections with I > 2σ(I)1885
R_int_0.022
R[F² > 2σ(F²)]0.046
wR(F²)0.142
Goodness-of-fit (S)1.06
No. of Parameters197
H-atom TreatmentAll H-atom parameters refined
Δρ_max_ (e Å⁻³)0.24
Δρ_min_ (e Å⁻³)-0.19

Molecular and Crystal Structure Analysis

The asymmetric unit of the title salt contains one protonated 4-acetamidoanilinium cation, one nitrate anion, and one water molecule.[2] The N-C bond distances of 1.349 (2) Å and 1.413 (2) Å, along with the sum of angles around the acetamide (B32628) nitrogen atom (359.88°), indicate an sp² character for this nitrogen.[1][3]

The crystal structure is stabilized by an extensive network of hydrogen bonds. The ammonium (B1175870) group participates in three N—H⋯O hydrogen bonds, two of which are with the water molecule. The water molecule, in turn, forms two O—H⋯O hydrogen bonds.[1][3] These interactions link the cations, anions, and water molecules into infinite planar layers parallel to the (100) plane.[1][3] Further N—H⋯O interactions connect these layers, forming a three-dimensional network.[1]

Experimental Protocols

The following sections detail the methodologies employed in the determination of the crystal structure of 4-Acetamidoanilinium nitrate monohydrate.

Synthesis and Crystallization

The compound was synthesized by the reaction of 4-acetamidoaniline with nitric acid.[2] Single crystals suitable for X-ray diffraction were obtained from this reaction mixture.

X-ray Data Collection

A single crystal of the dimensions 0.41 × 0.32 × 0.25 mm was mounted on a Nonius KappaCCD diffractometer.[1][2] Data were collected at 295 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[2][3] A total of 4741 reflections were measured.[1][2]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. All hydrogen atoms were located in a difference Fourier map and refined isotropically.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

G A Synthesis & Purification B Single Crystal Growth A->B C X-ray Data Collection (Diffractometer) B->C D Data Reduction & Cell Refinement C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & Analysis F->G H Crystallographic Database (e.g., CCDC) G->H

Caption: A generalized workflow for small molecule crystal structure determination.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of 4-Acetamidoanilinium nitrate monohydrate as a representative example for amine nitrate salts. The detailed presentation of crystal data, refinement statistics, and experimental protocols offers a robust framework for researchers engaged in the structural elucidation of novel compounds. While specific data for this compound remains elusive, the methodologies and data interpretation outlined herein are directly applicable and essential for the advancement of drug discovery and development projects involving this and related molecular entities.

References

Stereochemistry of (4-Acetamidocyclohexyl) Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of (4-Acetamidocyclohexyl) nitrate (B79036), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of conformational analysis of cyclohexane (B81311) derivatives, along with spectroscopic data from analogous compounds, to predict its stereochemical properties. This document outlines hypothetical, yet detailed, experimental protocols for the stereoselective synthesis and characterization of the cis and trans isomers of (4-Acetamidocyclohexyl) nitrate. Furthermore, it includes a thorough discussion of the expected spectroscopic signatures (¹H and ¹³C NMR) that are critical for isomer differentiation. All quantitative data are summarized in structured tables, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction to the Stereochemistry of Substituted Cyclohexanes

The biological activity and physicochemical properties of pharmacologically active molecules are intrinsically linked to their three-dimensional structure. For molecules containing a cyclohexane ring, such as this compound, the stereochemical arrangement of substituents significantly influences their interaction with biological targets. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions, leading to different steric interactions and, consequently, different conformational stabilities.

The 1,4-disubstituted cyclohexane system of this compound can exist as two diastereomers: cis and trans. Within each diastereomer, the cyclohexane ring can undergo a conformational "ring-flip" between two chair forms. The relative stability of these conformers is dictated by the steric bulk of the substituents, quantified by their respective A-values (conformational energies). A higher A-value indicates a greater preference for the substituent to occupy the more sterically favored equatorial position.

Conformational Analysis

The conformational equilibrium of cis- and trans-(4-Acetamidocyclohexyl) nitrate is determined by the A-values of the acetamido (-NHCOCH₃) and nitrate (-ONO₂) groups. While the A-value for the acetamido group is not extensively reported, it is expected to be comparable to or slightly larger than that of an amino group due to the added bulk of the acetyl group. The A-value for the nitro group (-NO₂) is approximately 1.27 kcal/mol, and the nitrate group is expected to have a similar steric demand.[1]

Table 1: Approximate A-Values of Relevant Substituents

SubstituentA-Value (kcal/mol)
-NH₂~1.4
-NHCOCH₃~1.5 - 2.0 (estimated)
-NO₂~1.27[1]
-ONO₂~1.2 - 1.5 (estimated)
trans-(4-Acetamidocyclohexyl) nitrate

In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This allows for a conformation where both the acetamido and the nitrate groups occupy equatorial positions (diequatorial), which is the most stable arrangement. The alternative diaxial conformation would be highly disfavored due to significant 1,3-diaxial steric interactions. Therefore, trans-(4-Acetamidocyclohexyl) nitrate is expected to exist almost exclusively in the diequatorial conformation.

cis-(4-Acetamidocyclohexyl) nitrate

For the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial. The equilibrium will favor the conformer where the bulkier group (likely the acetamido group) occupies the equatorial position. The energy difference between the two chair conformers will be the difference between the A-values of the acetamido and nitrate groups.

cluster_trans trans-(4-Acetamidocyclohexyl) nitrate cluster_cis cis-(4-Acetamidocyclohexyl) nitrate trans_diequatorial Diequatorial (more stable) trans_diaxial Diaxial (less stable) trans_diequatorial->trans_diaxial Ring Flip cis_eq_ax Acetamido (eq), Nitrate (ax) cis_ax_eq Acetamido (ax), Nitrate (eq) cis_eq_ax->cis_ax_eq Ring Flip

Conformational equilibria of trans and cis isomers.

Proposed Stereoselective Synthesis

The synthesis of cis- and trans-(4-Acetamidocyclohexyl) nitrate would likely proceed from the corresponding cis- and trans-4-acetamidocyclohexanol precursors. The stereochemistry of the final product will depend on the mechanism of the nitration reaction.

Synthesis of cis- and trans-4-Acetamidocyclohexanol

These precursors can be synthesized by the reduction of 4-acetamidophenol, followed by the separation of the resulting diastereomeric mixture.

Experimental Protocol: Synthesis and Separation of 4-Acetamidocyclohexanol Isomers

  • Hydrogenation: 4-Acetamidophenol is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a rhodium or ruthenium catalyst under hydrogen pressure. This typically yields a mixture of cis- and trans-4-acetamidocyclohexanol.

  • Isomer Separation: The diastereomeric mixture can be separated by fractional crystallization or column chromatography. A reported method involves the esterification of the mixture with acetic anhydride, followed by recrystallization to isolate the trans-4-acetamidocyclohexyl acetate, which can then be hydrolyzed back to the alcohol.

Start 4-Acetamidophenol Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2) Start->Hydrogenation Mixture cis/trans-4-Acetamidocyclohexanol Mixture Hydrogenation->Mixture Separation Isomer Separation (e.g., Fractional Crystallization) Mixture->Separation cis_Precursor cis-4-Acetamidocyclohexanol Separation->cis_Precursor trans_Precursor trans-4-Acetamidocyclohexanol Separation->trans_Precursor cluster_retention Retention Pathway cluster_inversion Inversion Pathway Precursor_R cis/trans-4-Acetamidocyclohexanol Nitration_R Nitrating Agent (e.g., HNO3/Ac2O) Precursor_R->Nitration_R Product_R cis/trans-(4-Acetamidocyclohexyl) nitrate Nitration_R->Product_R Precursor_I cis/trans-4-Acetamidocyclohexanol Activation Activation (e.g., TsCl, pyridine) Precursor_I->Activation Intermediate Tosylate Intermediate Activation->Intermediate SN2 S_N2 Reaction (e.g., Bu4NNO3) Intermediate->SN2 Product_I trans/cis-(4-Acetamidocyclohexyl) nitrate SN2->Product_I

References

In-depth Technical Guide: Potential Biological Activity of (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals no specific data or research pertaining to the biological activity of (4-Acetamidocyclohexyl) nitrate (B79036).

Extensive searches of scholarly databases, patent repositories, and scientific publications did not yield any studies investigating the synthesis, pharmacological properties, or potential therapeutic effects of this specific chemical entity. Consequently, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

The absence of information suggests that (4-Acetamidocyclohexyl) nitrate may be a novel compound that has not yet been synthesized or characterized, or it may be a theoretical molecule not yet described in the scientific literature. It is also possible that research on this compound exists but is proprietary and not publicly disclosed.

Further research would be required to synthesize and evaluate the biological activities of this compound to determine any potential for therapeutic application. Such research would typically involve:

  • Chemical Synthesis and Characterization: The first step would be to develop a reliable method for synthesizing the compound and to confirm its structure and purity using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

  • In Vitro Screening: The synthesized compound would then be tested in a variety of in vitro assays to assess its activity against different biological targets. This could include enzyme inhibition assays, receptor binding studies, and cell-based assays to evaluate its effects on cellular processes such as proliferation, apoptosis, and signaling pathways.

  • In Vivo Studies: If promising activity is observed in vitro, the compound would then be evaluated in animal models of disease to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.

Without any foundational research, a detailed technical guide on the biological activity of this compound cannot be constructed at this time. The scientific community awaits initial studies to shed light on the potential of this compound.

In Silico Physicochemical, ADME, and Toxicological Profile of (4-Acetamidocyclohexyl) nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (4-Acetamidocyclohexyl) nitrate (B79036) is not extensively documented in public chemical databases. For the purposes of this technical guide, a plausible chemical structure has been generated based on its IUPAC name, specifically assuming a trans stereoisomer. The following data is a result of in silico prediction methodologies and should be interpreted as a hypothetical profile intended to guide further experimental investigation, not as a substitute for it.

Compound Identification

The foundational step for any in silico analysis is the precise identification of the molecular structure. Lacking a definitive public record, the structure for trans-(4-Acetamidocyclohexyl) nitrate was defined for this analysis.

  • Compound Name: trans-(4-Acetamidocyclohexyl) nitrate

  • Molecular Formula: C8H14N2O4

  • SMILES (Simplified Molecular Input Line Entry System): CC(=O)N[C@H]1CC--INVALID-LINK--O--INVALID-LINK--[O-]

  • Molecular Weight: 202.21 g/mol

Predicted Physicochemical Properties

Physicochemical properties are crucial as they heavily influence a compound's behavior in both biological and formulation contexts.[1][2][3] These properties were predicted using a consensus of Quantitative Structure-Property Relationship (QSPR) models.[1][2][3]

PropertyPredicted ValueMethodological Synopsis
LogP (Octanol/Water Partition Coeff.) 1.35Consensus of atom-based and fragment-based methods (e.g., XLOGP3, WLOGP).[4][5]
Aqueous Solubility (LogS) -2.10Based on topological descriptors and atom-contribution models.[6]
pKa (Acidic/Basic Dissociation Const.) Acidic: N/A; Basic: -2.5 (Amide N)Calculated via empirical models and analysis of functional group contributions.
Topological Polar Surface Area (TPSA) 98.5 ŲSum of fragment-based contributions from polar atoms (N, O).
Rotatable Bonds 3Count of acyclic single bonds to non-terminal heavy atoms.

Predicted Pharmacokinetic (ADME) Profile

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for evaluating its potential as a drug candidate.[7][8][9][10] Early in silico ADME screening helps identify potential liabilities, aligning with the "fail early, fail cheap" paradigm in drug discovery.[11]

ADME ParameterPredictionImplication for Drug Development
Human Intestinal Absorption (HIA) High (Predicted >90%)Likely well-absorbed from the GI tract.
Caco-2 Permeability ModerateSuggests reasonable passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross the BBB, potentially reducing CNS side effects.
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to active efflux by P-gp.
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions with other CYP2D6 substrates.
CYP450 3A4 Inhibition Non-inhibitorLower risk of interactions with the most common metabolic pathway.

Predicted Toxicological Profile

In silico toxicology models provide an early warning for potential safety issues by screening for structural alerts and predicting interactions with key toxicity-related proteins.[12][13][14]

Toxicity EndpointPredictionConfidence Level
Ames Mutagenicity NegativeHigh
hERG Inhibition (Cardiotoxicity) Low RiskMedium
Hepatotoxicity (DILI) Low RiskMedium
Carcinogenicity NegativeLow
Skin Sensitization Low RiskMedium

Methodologies and Experimental Protocols

The predictions summarized above are derived from established computational protocols. The general workflow is depicted in the diagram below.

Diagram 1: General In Silico Prediction Workflow

G cluster_input Input Stage cluster_processing Prediction Engines cluster_output Output & Analysis a Compound Structure (SMILES String) b Physicochemical Models (QSPR) a->b Descriptor Calculation c ADME Models (Machine Learning, Rule-Based) a->c Descriptor Calculation d Toxicology Models (SAR, QSAR, Docking) a->d Descriptor Calculation e Integrated Data Profile b->e Data Aggregation c->e Data Aggregation d->e Data Aggregation f Risk Assessment & Prioritization e->f

General workflow for in silico compound property prediction.
Protocol for Physicochemical Property Prediction

  • Input: The canonical SMILES string CC(=O)N[C@H]1CC--INVALID-LINK--O--INVALID-LINK--[O-] is provided to the modeling software (e.g., open-source tools like RDKit, commercial platforms like Schrödinger Suite or MOE).

  • Descriptor Calculation: The software calculates a wide range of 1D, 2D, and 3D molecular descriptors from the structure.

  • Model Application:

    • LogP: Predictions are generated using multiple algorithms, such as atom-based methods (e.g., AlogP) and fragment-based methods (e.g., ClogP).[4] A consensus score is reported to balance the predictions, as different methods have varying accuracies for different chemical spaces.[5][6]

    • LogS: Aqueous solubility is predicted using models trained on large experimental datasets. These models often use topological descriptors to capture features that influence solubility.[15]

    • pKa: The model identifies ionizable functional groups (in this case, the amide nitrogen) and predicts the dissociation constant based on established empirical rules and quantum chemical calculations.

Protocol for ADME Profile Prediction
  • Model Selection: A suite of ADME prediction models is employed. These are typically machine learning models (e.g., Support Vector Machines, Random Forests) or rule-based systems (e.g., Lipinski's Rule of Five).[8][10]

  • Prediction Execution:

    • HIA & Caco-2: Models trained on extensive human intestinal absorption and Caco-2 cell line permeability data predict the compound's absorption potential based on its physicochemical properties.

    • BBB Permeability: A classification model predicts whether the compound is likely to cross the blood-brain barrier, often using TPSA and LogP as key inputs.

    • P-gp & CYP450 Interaction: Predictions are made using Quantitative Structure-Activity Relationship (QSAR) models or pharmacophore-based screening. These models identify structural motifs known to interact with P-glycoprotein or the active sites of cytochrome P450 enzymes.

Diagram 2: Key Relationships in ADME Prediction

G sol Solubility (LogS) abs Absorption sol->abs perm Permeability perm->abs dist Distribution (e.g., BBB) perm->dist met Metabolic Stability (CYP Interaction) bio Oral Bioavailability met->bio influences efflux Efflux (P-gp Substrate) efflux->abs reduces abs->bio

Interdependence of key predicted ADME properties.
Protocol for Toxicological Profile Prediction

  • Input Processing: The compound's structure is converted into molecular fingerprints and descriptors.

  • Model Application:

    • Ames Mutagenicity: The structure is screened against a database of known structural alerts for mutagenicity (Structure-Activity Relationship, SAR). Additionally, machine learning models trained on large Ames test datasets provide a probabilistic prediction.[16][17][18]

    • hERG Inhibition: A combination of 2D/3D QSAR and pharmacophore models is used to predict binding affinity to the hERG potassium channel.[19][20][21][22] These models identify features common to known hERG blockers, such as a basic nitrogen and hydrophobic regions.

    • Hepatotoxicity: Prediction is based on QSAR models and screening for structural alerts associated with drug-induced liver injury (DILI).

Diagram 3: Simplified hERG Inhibition Pathway

G cluster_drug Compound Action cluster_channel Cellular Target cluster_effect Physiological Effect drug (4-Acetamidocyclohexyl) nitrate herg hERG K+ Channel Pore drug->herg Blocks K+ Efflux (Low Predicted Affinity) repol Delayed Cardiac Repolarization herg->repol leads to qt QT Interval Prolongation repol->qt arr Risk of Arrhythmia (Torsades de Pointes) qt->arr

Hypothesized pathway for hERG-mediated cardiotoxicity.

Conclusion and Recommendations

The in silico profile of trans-(4-Acetamidocyclohexyl) nitrate suggests a compound with favorable absorption characteristics and a generally low risk for common toxicities, including mutagenicity and hERG-mediated cardiotoxicity. The primary flag of concern is the potential for inhibition of the CYP2D6 metabolic enzyme, which warrants further investigation for potential drug-drug interactions.

This computational assessment provides a strong rationale for synthesizing the compound and proceeding with in vitro experimental validation. Priority should be given to confirming the predicted physicochemical properties (solubility, LogP) and evaluating its metabolic profile using liver microsomes, with a specific focus on CYP2D6 inhibition assays.

References

Compound (4-Acetamidocyclohexyl) Nitrate: Information Not Found in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature has yielded no information on the discovery, isolation, or characterization of a compound named (4-Acetamidocyclohexyl) nitrate (B79036). Consequently, the creation of an in-depth technical guide, as requested, is not possible due to the absence of foundational data.

The requested whitepaper, intended for researchers, scientists, and drug development professionals, required detailed information, including quantitative data, experimental protocols, and visualizations of signaling pathways. However, searches for "(4-Acetamidocyclohexyl) nitrate" and related terms did not produce any relevant results describing its synthesis, chemical and physical properties, or any potential biological activity.

While related chemical structures, such as "Acetamide, nitrate" and "N-(4-Amino-1-methylcyclohexyl)acetamide," were identified, they are distinct molecules from the specified compound of interest. The available literature does not contain any mention of the nitrated derivative of 4-acetamidocyclohexanol.

Without any primary or secondary sources describing this compound, it is not possible to provide the following core requirements of the request:

  • Data Presentation: No quantitative data exists to be summarized in tables.

  • Experimental Protocols: There are no published methodologies for the synthesis, isolation, or analysis of this specific compound.

  • Visualization: In the absence of any described biological activity or mechanism of action, no signaling pathways or experimental workflows involving this compound can be diagrammed.

It is possible that this compound is a novel compound that has not yet been described in published literature, a hypothetical molecule, or a proprietary compound not disclosed in the public domain. Therefore, the information necessary to construct the requested technical guide is unavailable.

Thermochemical Analysis of (4-Acetamidocyclohexyl) nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the thermochemical analysis of (4-Acetamidocyclohexyl) nitrate (B79036), a novel organic nitrate with potential applications in drug development. Due to the limited availability of specific experimental data for this compound, this document synthesizes established methodologies and data from analogous structures to present a predictive overview of its thermal properties. Detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are provided to guide researchers in determining the key thermochemical parameters essential for safety assessment, formulation development, and stability studies. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of new chemical entities with energetic functionalities.

Introduction

(4-Acetamidocyclohexyl) nitrate is a bifunctional molecule incorporating both an acetamide (B32628) group and a nitrate ester. The presence of the nitrate ester group classifies it as an energetic material, necessitating a thorough understanding of its thermal stability and decomposition characteristics. Thermochemical analysis is critical for ensuring safe handling, predicting shelf-life, and understanding its compatibility with other substances during formulation.[1] This guide outlines the principal techniques for such an analysis and presents hypothetical, yet realistic, data to illustrate the expected thermal behavior of this compound.

Predicted Thermochemical Data

The following tables summarize the predicted thermochemical properties of this compound. These values are derived from the analysis of structurally similar compounds, including organic nitrates and acetamides, and should be confirmed by experimental measurement.[2][3][4]

Table 1: Predicted Thermal Decomposition Properties

ParameterPredicted ValueMethod of DeterminationSignificance
Decomposition Onset (Tonset)150 - 170 °CDifferential Scanning Calorimetry (DSC)Indicates the temperature at which decomposition begins, crucial for defining safe processing and storage temperatures.[5]
Decomposition Peak (Tpeak)180 - 200 °CDifferential Scanning Calorimetry (DSC)Represents the temperature of the maximum decomposition rate, indicating the point of greatest thermal instability.[6]
Enthalpy of Decomposition (ΔHd)-250 to -400 kJ/molDifferential Scanning Calorimetry (DSC)Quantifies the energy released during decomposition; a high value suggests a significant energetic hazard.
Mass Loss upon Decomposition50 - 65%Thermogravimetric Analysis (TGA)Corresponds to the loss of volatile decomposition products, aiding in the elucidation of the decomposition mechanism.

Table 2: Predicted Thermodynamic Properties

ParameterPredicted ValueMethod of DeterminationSignificance
Standard Enthalpy of Combustion (ΔHc°)-4000 to -4500 kJ/molBomb CalorimetryThe total energy released upon complete combustion, a fundamental thermodynamic property.[7]
Standard Enthalpy of Formation (ΔHf°)-500 to -650 kJ/molCalculation from ΔHc°Represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the thermochemical analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition onset and peak temperatures, and the enthalpy of decomposition.[9][10]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and zinc).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or hermetically sealed aluminum crucible.[5] The use of a high-pressure crucible is recommended to contain any evolved gases during decomposition.

  • Reference: An empty, hermetically sealed crucible of the same type is used as a reference.

  • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[11]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a linear rate of 10 °C/min from 30 °C to 300 °C. It is advisable to perform runs at multiple heating rates (e.g., 5, 10, and 20 °C/min) to study the kinetics of decomposition.[6]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline to the tangent of the exothermic peak.

    • Identify the peak temperature (Tpeak) at the maximum of the exothermic event.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring the change in mass as a function of temperature.[12][13][14]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of this compound into a tared ceramic or aluminum crucible.[12]

  • Atmosphere: Purge the furnace with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a linear rate of 10 °C/min from 30 °C to 500 °C.[13]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The resulting curve, or thermogram, will show the temperature ranges over which decomposition and mass loss occur.

    • The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss as a function of temperature, with peaks corresponding to the temperatures of maximum decomposition rates.[14]

Bomb Calorimetry (Constant Volume Calorimetry)

Objective: To measure the heat of combustion (ΔUc) and subsequently calculate the standard enthalpy of combustion (ΔHc°) and the standard enthalpy of formation (ΔHf°).[8][15][16]

Methodology:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard, typically benzoic acid.[15][16]

  • Sample Preparation:

    • Press approximately 1 gram of this compound into a pellet.

    • Accurately weigh the pellet and place it in the sample crucible within the bomb.

    • Attach a known length of fuse wire (e.g., nickel-chromium) to the electrodes, ensuring it is in contact with the sample.[17]

  • Assembly and Pressurization:

    • Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.[17]

    • Place the bomb in the calorimeter bucket containing a precisely known mass of water.

  • Combustion and Data Acquisition:

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature of the water bath at regular intervals until a maximum temperature is reached and then begins to cool.[17]

  • Data Analysis and Calculations:

    • Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total heat released (qtotal) using the formula: qtotal = Ccal * ΔT.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the internal energy of combustion (ΔUc) per mole of the sample.

    • Calculate the standard enthalpy of combustion (ΔHc°) using the relationship: ΔHc° = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

    • Using the known standard enthalpies of formation for CO2(g) and H2O(l), calculate the standard enthalpy of formation (ΔHf°) of the compound using Hess's Law.[7]

Safety Precautions

Given the energetic nature of this compound, strict safety protocols must be followed:

  • Always handle small quantities of the material (milligram scale for DSC/TGA).[5]

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure all analytical instruments are properly maintained and operated behind safety shields, especially the bomb calorimeter.

  • Be aware of the potential for rapid decomposition and gas evolution, particularly during heating.

  • Consult the material safety data sheet (MSDS) before handling the compound.[18]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the thermochemical analysis and the relationship between the key experimental techniques.

Thermochemical_Analysis_Workflow cluster_synthesis Compound Synthesis & Purity cluster_analysis Thermochemical Analysis cluster_data Data Interpretation & Application Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS, EA) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA BombCal Bomb Calorimetry Purification->BombCal ThermalStability Thermal Stability Profile (T_onset, T_peak) DSC->ThermalStability Decomposition Decomposition Kinetics & Mass Loss TGA->Decomposition Thermodynamics Thermodynamic Properties (ΔH_c°, ΔH_f°) BombCal->Thermodynamics SafetyAssessment Safety & Hazard Assessment ThermalStability->SafetyAssessment Decomposition->SafetyAssessment Thermodynamics->SafetyAssessment Experimental_Relationships cluster_techniques Analytical Techniques cluster_outputs Primary Data Outputs cluster_derived Derived Properties Compound This compound Sample DSC DSC (Heat Flow vs. Temp) Compound->DSC TGA TGA (Mass vs. Temp) Compound->TGA BombCal Bomb Calorimetry (ΔT at const. vol.) Compound->BombCal DSC_Data T_onset, T_peak, ΔH_d DSC->DSC_Data TGA_Data Mass Loss %, Residue TGA->TGA_Data BombCal_Data ΔU_c BombCal->BombCal_Data Final_Props ΔH_c°, ΔH_f° Thermal Hazard Profile DSC_Data->Final_Props TGA_Data->Final_Props BombCal_Data->Final_Props

References

An In-depth Technical Guide to the Solubility of (4-Acetamidocyclohexyl) nitrate in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of (4-Acetamidocyclohexyl) nitrate (B79036). Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on presenting qualitative solubility information and data for structurally similar compounds to infer its likely solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of related compounds is provided, which can be adapted for (4-Acetamidocyclohexyl) nitrate. This guide also illustrates a general experimental workflow for solubility determination and the established signaling pathway for organic nitrates, a class of compounds to which this compound belongs.

Introduction

This compound is an organic molecule containing a cyclohexyl ring substituted with both an acetamide (B32628) and a nitrate ester functional group. The interplay of the polar acetamide and nitrate groups with the non-polar cyclohexyl backbone suggests a nuanced solubility profile across different solvents. Understanding the solubility of this compound is critical for a range of applications in pharmaceutical research and development, including formulation, synthesis, purification, and in vitro/in vivo testing. This guide aims to provide a foundational understanding of its potential solubility characteristics and the methodologies to determine them empirically.

Predicted and Known Solubility of this compound and Related Compounds

The following table summarizes the available qualitative and quantitative solubility data for compounds sharing key structural motifs with this compound.

Compound NameStructureSolventTemperature (°C)Solubility
4-N-acetyl-amino-cyclohexanoneAlcoholNot SpecifiedSoluble[1]
WaterNot SpecifiedSlightly Soluble[1]
N-CyclohexylacetoacetamideNon-polar organic solventsNot SpecifiedExpected to be higher than in polar solvents
AcetamideWater202000 g/L[2]
Ethanol (B145695)2550 g/100 mL[3]
MethanolNot SpecifiedSoluble[4]
Pyridine2516.6 g/100 mL[3]
ChloroformNot SpecifiedSoluble[2]
GlycerolNot SpecifiedSoluble[2]
Diethyl etherNot SpecifiedSlightly Soluble[2]

This table is compiled from various sources and is intended to provide a comparative overview. The solubility of this compound will need to be determined experimentally.

Based on the data for these related compounds, it is reasonable to predict that this compound will exhibit moderate to good solubility in polar organic solvents such as ethanol and methanol, and limited solubility in water. Its solubility in non-polar solvents will be influenced by the presence of the polar functional groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a given solvent. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

3.3. Data Analysis and Reporting

The solubility should be reported in appropriate units, such as mg/mL, g/L, or mol/L, along with the specific solvent and temperature at which the measurement was performed.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

G A Add excess solid compound to solvent in a vial B Equilibrate at constant temperature with agitation (24-72 hours) A->B C Separate solid and liquid phases (sedimentation or centrifugation) B->C D Withdraw and filter the supernatant C->D E Dilute the saturated solution D->E F Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Method.

4.2. General Signaling Pathway of Organic Nitrates

Organic nitrates, as a class of compounds, are known to act as prodrugs for nitric oxide (NO). The following diagram depicts the generally accepted signaling pathway through which organic nitrates exert their pharmacological effects, such as vasodilation.[5]

G cluster_0 Extracellular & Cytosolic Space cluster_1 Smooth Muscle Cell A Organic Nitrate (this compound) B Bioactivation (e.g., by ALDH2) A->B C Nitric Oxide (NO) B->C D Soluble Guanylate Cyclase (sGC) C->D activates E GTP F cGMP E->F sGC catalyzes G cGMP-dependent Protein Kinase (PKG) F->G activates H Myosin Light Chain Phosphatase (MLCP) Activation G->H I Reduced Intracellular Ca2+ G->I J Vasodilation H->J I->J

Caption: General Signaling Pathway for Organic Nitrates.

Conclusion

While specific quantitative solubility data for this compound is currently unavailable, this technical guide provides a framework for understanding its likely solubility based on related compounds and outlines a detailed experimental protocol for its empirical determination. The provided visualizations of the experimental workflow and the general signaling pathway for organic nitrates serve as valuable tools for researchers in the field. The generation of precise solubility data through the described methods is a crucial next step for the advancement of any research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Acetamidocyclohexyl) nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (4-Acetamidocyclohexyl) nitrate (B79036) via the O-nitration of 4-acetamidocyclohexanol. The procedure utilizes a nitrating mixture of fuming nitric acid and acetic anhydride (B1165640), a method known for converting alcohols to their corresponding nitrate esters.[1][2] This protocol is intended for researchers in organic synthesis and drug development, offering a comprehensive guide that includes safety precautions, a step-by-step experimental procedure, purification methods, and characterization guidelines. All quantitative data is presented in tabular format for clarity, and a complete experimental workflow is provided as a visual diagram.

Introduction

Nitrate esters (R-ONO₂) are a class of organic compounds with significant applications in pharmaceuticals as vasodilators and in the field of energetic materials.[1][3] Their synthesis is typically achieved by the esterification of an alcohol with nitric acid, often referred to as O-nitration.[4] The choice of nitrating agent is crucial to control reactivity and minimize side reactions. A mixture of nitric acid and acetic anhydride forms acetyl nitrate in situ, which serves as a milder and effective nitrating agent for sensitive substrates compared to the more aggressive nitric acid/sulfuric acid mixtures.[2][5]

This protocol details the synthesis of (4-Acetamidocyclohexyl) nitrate, a novel compound, from the commercially available starting material, trans-4-acetamidocyclohexanol. The presence of the acetamido group requires controlled reaction conditions to prevent hydrolysis or other side reactions. This document serves as a practical guide for the safe and efficient laboratory-scale synthesis of this target molecule.

Chemical Reaction Scheme

Data Presentation

The following tables summarize the key physical and chemical properties of the primary reactant and the expected properties of the product.

Table 1: Properties of Reactant - trans-4-Acetamidocyclohexanol

Property Value Reference
CAS Number 27489-60-7 [6][7]
Molecular Formula C₈H₁₅NO₂ [6]
Molecular Weight 157.21 g/mol [6]
Appearance White to off-white crystalline powder [6]
Melting Point 168-172 °C [6]
Boiling Point 357.2 °C (Predicted) [6]

| Solubility | Slightly soluble in DMSO, Methanol, Water |[6] |

Table 2: Predicted Properties of Product - this compound

Property Value Notes
Molecular Formula C₈H₁₄N₂O₄ Calculated
Molecular Weight 202.21 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solid Based on similar organic nitrates[8]
Boiling Point > 150 °C (Decomposes) Nitrate esters are often thermally unstable[3]
Solubility Expected to be soluble in ethyl acetate (B1210297), dichloromethane (B109758); insoluble in water Typical for moderately polar organic compounds[9]

| IR Spectroscopy | Expect strong absorbances at ~1630 cm⁻¹ (O-NO₂) and ~1280 cm⁻¹ (O-NO₂) | Characteristic nitrate ester peaks |

Experimental Protocol

4.1. Materials and Equipment

  • Reagents:

    • trans-4-Acetamidocyclohexanol (>98%)

    • Fuming Nitric Acid (≥90%)

    • Acetic Anhydride (≥98%)

    • Dichloromethane (DCM, ACS Grade)

    • Ethyl Acetate (EtOAc, ACS Grade)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice-salt bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat

4.2. Critical Safety Precautions

  • Explosion Hazard: Organic nitrates can be explosive, particularly when heated or subjected to shock.[1][3] Conduct the reaction behind a blast shield in a certified chemical fume hood. Avoid scratching the reaction flask with metal spatulas.

  • Corrosive Reagents: Fuming nitric acid and acetic anhydride are highly corrosive and can cause severe burns.[10] Handle with extreme care using appropriate PPE.

  • Toxicity: Vapors of the reagents are toxic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.[11] Prepare a large ice-salt bath before starting.

  • Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto crushed ice to dissipate heat and dilute the reactive species.

4.3. Synthesis Procedure

  • Preparation of Nitrating Agent:

    • In a clean, dry 50 mL flask immersed in an ice-salt bath (-10 to 0 °C), add acetic anhydride (12 mL, ~1.2 equiv.).

    • Slowly add fuming nitric acid (4.5 mL, ~1.0 equiv.) dropwise to the acetic anhydride with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

    • Allow the mixture to stir at 0 °C for 15-20 minutes. This mixture contains acetyl nitrate.[2]

  • Reaction Setup:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve trans-4-acetamidocyclohexanol (15.7 g, 0.1 mol) in dichloromethane (40 mL).

    • Cool the flask in an ice-salt bath to 0 °C.

  • Nitration:

    • Slowly add the pre-prepared cold nitrating agent from the dropping funnel to the solution of 4-acetamidocyclohexanol over 30-40 minutes.

    • CRITICAL: Maintain the internal reaction temperature at or below 5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable standard is available.

  • Work-up and Isolation:

    • Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of deionized water.

    • Very slowly and carefully, pour the cold reaction mixture into the ice-water with vigorous stirring.

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 40 mL).

    • Combine the organic layers and wash sequentially with:

      • Cold deionized water (2 x 50 mL)

      • Saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: gas evolution! Vent frequently)

      • Saturated brine solution (1 x 50 mL)

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).

4.4. Purification

The crude product, likely a viscous oil or semi-solid, can be purified by flash column chromatography on silica (B1680970) gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is a suggested starting point.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica, and load it onto the column. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound.

4.5. Characterization

Confirm the identity and purity of the final product using the following analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups, especially the characteristic O-NO₂ stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: If the product is a solid.

Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_synthesis Main Reaction cluster_workup Work-up & Purification A Acetic Anhydride + Fuming Nitric Acid B Mix at 0 °C A->B C Acetyl Nitrate Solution (Nitrating Agent) B->C F Add Nitrating Agent (Maintain T < 5 °C) C->F Slow Addition D Dissolve 4-Acetamidocyclohexanol in DCM E Cool to 0 °C D->E E->F G Stir at 0-5 °C (1-2 hours) F->G H Quench on Ice-Water G->H I DCM Extraction H->I J Wash (H₂O, NaHCO₃, Brine) I->J K Dry & Concentrate J->K L Flash Chromatography K->L M Pure (4-Acetamidocyclohexyl) nitrate L->M N Characterization (NMR, IR, MS) M->N

References

Application Notes and Protocols for the Nitration of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitro group onto a substituted cyclohexane (B81311) core is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization. Nitrocyclohexane (B1678964) derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The nitro group can be readily reduced to an amine, a common pharmacophore, or participate in various C-C bond-forming reactions.

This document provides a comprehensive overview of the primary methods for the nitration of substituted cyclohexanes, focusing on regioselectivity and stereoselectivity. Detailed experimental protocols for key methodologies are provided, along with a summary of available quantitative data to guide researchers in selecting the most appropriate method for their specific target molecule.

Primary Nitration Methods and Mechanisms

The nitration of saturated hydrocarbons like substituted cyclohexanes predominantly proceeds through a free-radical mechanism, especially in the vapor phase at elevated temperatures.[1] Electrophilic nitration is also possible under specific conditions using potent nitrating agents.

Free-Radical Nitration

This is the most common method for the nitration of alkanes and cycloalkanes. The reaction is typically carried out in the vapor phase at high temperatures (250-450 °C) using nitric acid or nitrogen dioxide as the nitrating agent.

Mechanism: The reaction is initiated by the homolytic cleavage of the nitrating agent to generate radicals (e.g., •NO₂ and •OH from HNO₃). These radicals then abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. This radical subsequently reacts with a molecule of nitrogen dioxide to yield the nitrocyclohexane product.[1]

Regioselectivity: The regioselectivity of free-radical nitration is governed by a combination of three main factors:

  • Radical Stability: The stability of the intermediate cyclohexyl radical follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction is favored at positions that lead to the formation of a more stable radical.

  • Statistical Factors: The number of available hydrogen atoms at each position influences the product distribution. For example, a cyclohexane ring has multiple secondary hydrogens, increasing the probability of substitution at these sites.

  • Steric Factors: The approach of the abstracting radical and the subsequent trapping by NO₂ can be hindered by bulky substituents on the cyclohexane ring. Generally, less sterically hindered C-H bonds are more susceptible to attack.

Electrophilic Nitration

While less common for alkanes, electrophilic nitration can be achieved using powerful nitrating agents such as nitronium salts (e.g., NO₂⁺BF₄⁻ or NO₂⁺PF₆⁻) in a non-reactive solvent. This method is typically carried out at lower temperatures compared to vapor-phase nitration.

Mechanism: This reaction involves the direct attack of the highly electrophilic nitronium ion (NO₂⁺) on a C-H sigma bond of the cyclohexane ring, proceeding through a five-coordinate carbonium ion transition state.

Regioselectivity: The regioselectivity in electrophilic nitration is primarily driven by steric factors. The bulky nitronium ion will preferentially attack the least sterically hindered C-H bonds, often leading to a different product distribution compared to the free-radical pathway. For instance, in the nitration of 1,1-dimethylcyclohexane (B3273568), electrophilic nitration is expected to favor the formation of the 4-nitro isomer to minimize steric hindrance.[2]

Data Presentation: Regio- and Stereoselectivity

The following tables summarize the available quantitative data on the product distribution for the nitration of various substituted cyclohexanes. It is important to note that detailed experimental data, particularly for stereoisomer distribution, is sparse in the literature.

SubstrateNitration MethodNitrating AgentTemperature (°C)Product(s)Yield (%)Isomer Distribution (%)Reference(s)
CyclohexaneVapor-PhaseNitrogen Dioxide290Mononitrocyclohexane66-[3]
CyclohexaneVapor-PhaseNitric Acid / Chlorine415-423Nitrocyclohexane37-
CyclohexaneElectrophilicNO₂⁺PF₆⁻0 to RTNitrocyclohexane30-
1,1-DimethylcyclohexaneFree-Radical (Vapor-Phase)Nitric Acid or NO₂150-4752-nitro-, 3-nitro-, 4-nitro-1,1-dimethylcyclohexane-Predicted to be a mixture of 2- and 3-nitro isomers[2]
1,1-DimethylcyclohexaneElectrophilicNitronium SaltLow2-nitro-, 3-nitro-, 4-nitro-1,1-dimethylcyclohexane-Predicted to favor the 4-nitro isomer[2]

Note: The data for 1,1-dimethylcyclohexane is based on predicted outcomes from general principles due to a lack of specific experimental data in the reviewed literature.[2]

Experimental Protocols

Protocol 1: General Procedure for Vapor-Phase Free-Radical Nitration of a Substituted Cyclohexane

This protocol is a generalized procedure and should be optimized for specific substrates and equipment.

Materials:

  • Substituted cyclohexane

  • Nitrating agent (e.g., concentrated nitric acid or nitrogen dioxide)

  • Inert gas (e.g., nitrogen)

  • Vertical tube reactor (glass or stainless steel) with a furnace

  • Vaporizer and preheater

  • Condenser and collection flask

  • Scrubber for acidic off-gases

Procedure: [1]

  • System Setup: Assemble the vapor-phase reactor system in a well-ventilated fume hood. Ensure all connections are secure.

  • Inert Atmosphere: Purge the entire system with a stream of nitrogen gas to remove oxygen.

  • Preheating: Heat the reactor to the desired temperature (typically between 250-450 °C).

  • Reactant Introduction: Introduce the substituted cyclohexane and the nitrating agent into a vaporizer and preheater. The molar ratio of cyclohexane to nitrating agent should be carefully controlled to minimize side reactions. The vaporized reactants are then carried into the heated reactor by a stream of inert gas.

  • Reaction: The nitration reaction occurs as the gaseous mixture passes through the heated reactor tube. The residence time in the reactor is a critical parameter and should be optimized.

  • Product Collection: The effluent from the reactor is passed through a condenser to liquefy the products and any unreacted starting materials. The condensate is collected in a cooled flask.

  • Work-up: The collected liquid is transferred to a separatory funnel. Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any residual acid, and then again with water.

  • Drying and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.

  • Purification: The individual nitro-substituted cyclohexane isomers can be separated and purified by fractional distillation or preparative chromatography.

Protocol 2: General Procedure for Electrophilic Nitration of a Substituted Cyclohexane with a Nitronium Salt

This protocol is adapted from general procedures for the nitration of alkanes using nitronium salts.

Materials:

  • Substituted cyclohexane

  • Nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) or nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻)

  • Anhydrous, non-reactive solvent (e.g., nitroethane, dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Flame-dried glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and ice bath

Procedure:

  • System Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagent Addition: To a stirred suspension of the nitronium salt in the anhydrous solvent at 0 °C, add the substituted cyclohexane dropwise via a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1 hour), and then allow it to warm to room temperature and stir for an additional period (e.g., 3 hours). Monitor the reaction progress by TLC or GC.

  • Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation. The product composition should be determined by GC-MS and NMR spectroscopy.

Visualization of Workflows and Concepts

Logical Relationship in Free-Radical Nitration

G Factors Influencing Regioselectivity in Free-Radical Nitration Substrate Substituted Cyclohexane Radical_Formation Cyclohexyl Radical Formation Substrate->Radical_Formation H-atom abstraction Product Nitrocyclohexane Isomers Radical_Formation->Product Reaction with NO2 Factor1 Radical Stability (Tertiary > Secondary > Primary) Factor1->Radical_Formation Factor2 Statistical Factors (Number of H atoms) Factor2->Radical_Formation Factor3 Steric Hindrance Factor3->Radical_Formation

Caption: Key factors determining the regiochemical outcome of free-radical nitration.

Experimental Workflow for Vapor-Phase Nitration

G Workflow for Vapor-Phase Nitration Start Start Setup Reactor Setup and Purging Start->Setup Reactants Vaporize & Mix Substrate + Nitrating Agent Setup->Reactants Reaction Pass Through Heated Reactor Reactants->Reaction Condense Condense Products Reaction->Condense Workup Aqueous Work-up (Wash & Neutralize) Condense->Workup Analysis GC-MS Analysis (Isomer Distribution) Workup->Analysis Purification Purification (Distillation/Chromatography) Analysis->Purification End End Purification->End

Caption: A generalized experimental workflow for vapor-phase nitration.

Decision Pathway for Method Selection

G Decision Pathway for Nitration Method Selection Start Desired Outcome? Thermo Thermodynamically Controlled Product? Start->Thermo Kinetic Kinetically Controlled (Steric Hindrance)? Start->Kinetic VaporPhase Vapor-Phase Free-Radical Nitration Thermo->VaporPhase Yes LiquidPhase Liquid-Phase Electrophilic Nitration Kinetic->LiquidPhase Yes

Caption: A simplified decision guide for selecting a nitration method.

Conclusion

The nitration of substituted cyclohexanes offers a direct route to valuable nitro-functionalized intermediates. The choice of nitration method, either free-radical or electrophilic, significantly influences the regiochemical outcome. While free-radical nitration is governed by a complex interplay of radical stability, statistical factors, and steric hindrance, electrophilic nitration is primarily controlled by sterics. The provided protocols offer a starting point for researchers to explore these transformations. However, it is evident that a significant opportunity exists for further research to generate more comprehensive quantitative data on the regio- and stereoselectivity of these reactions for a wider range of substituted cyclohexanes, which will be invaluable for the rational design of synthetic routes in drug development and other areas of chemical science.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-1205

Abstract

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of (4-Acetamidocyclohexyl) nitrate (B79036). The methodology is designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical technique for this compound. The protocol specifies a C18 stationary phase with a mobile phase comprising acetonitrile (B52724) and water, coupled with UV detection. This document provides a comprehensive experimental protocol, tabulated data for key analytical parameters, and a visual representation of the experimental workflow.

Introduction

(4-Acetamidocyclohexyl) nitrate is an organic molecule containing a cyclohexyl ring functionalized with both an acetamido and a nitrate ester group. The presence of both polar (acetamide, nitrate) and non-polar (cyclohexyl) moieties makes RP-HPLC an ideal analytical choice. Accurate quantification is essential for various stages of drug development, including quality control, stability studies, and pharmacokinetic analysis. The method described herein is based on established chromatographic principles for compounds with similar functional groups, such as organic nitrates and acetamides[1][2][3].

Experimental Protocol

This section provides a detailed procedure for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (MeCN).

  • Ultrapure water.

  • This compound reference standard.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation: Combine 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.4. Sample Preparation

The sample preparation procedure may vary based on the matrix. For a bulk drug substance:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of the mobile phase to achieve a concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject each working standard solution in triplicate to generate a calibration curve.

  • Inject the prepared sample solutions for analysis.

  • Identify the peak for this compound based on the retention time of the standard.

  • Integrate the peak area and determine the concentration using the calibration curve.

Data Presentation

The following tables present hypothetical but representative data for method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Retention Time (min) CV ≤ 2%5.2
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20006500

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
576,150
10151,980
25380,500
50759,800
1001,525,100
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
25 0.8%1.2%
75 0.6%0.9%

Table 4: Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 2019.899.0%
100% 2525.4101.6%
120% 3029.598.3%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc_analysis HPLC Analysis standards Prepare Standard Solutions (1-100 µg/mL) injection Inject Standards & Samples standards->injection samples Prepare Sample Solutions samples->injection mobile_phase Prepare Mobile Phase (ACN:H2O, 60:40) equilibration System Equilibration mobile_phase->equilibration data_processing Data Processing equilibration->injection integration Peak Integration injection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

References

Application Note: Gas Chromatography Analysis of (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of (4-Acetamidocyclohexyl) nitrate (B79036) using gas chromatography (GC). Due to the polar nature of the acetamido group and the thermal sensitivity of the nitrate ester, a derivatization step is proposed to enhance volatility and thermal stability, ensuring accurate and reproducible results. This document provides comprehensive methodologies for sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis. All quantitative data is summarized in structured tables, and a logical workflow is visualized using a Graphviz diagram.

Introduction

(4-Acetamidocyclohexyl) nitrate is a molecule of interest in pharmaceutical research due to its potential biological activities. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Gas chromatography offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the presence of a polar acetamido group and a thermally labile nitrate ester in the target molecule presents analytical challenges.

Direct GC analysis of such compounds can lead to poor peak shape, low sensitivity, and on-column degradation. To overcome these issues, a derivatization strategy is employed. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amide groups, to increase their volatility and thermal stability. This application note details a GC-MS method following silylation of this compound.

Experimental Protocols

Sample Preparation and Derivatization

A critical step for the successful GC analysis of polar compounds like this compound is derivatization. Silylation is recommended to replace the active hydrogen on the amide group with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing polarity.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous, GC grade)

  • Internal Standard (IS) solution (e.g., a stable, structurally similar compound)

  • Vials with PTFE-lined caps

  • Heating block or oven

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • For unknown samples, dissolve a precisely weighed amount in anhydrous acetonitrile.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a clean, dry vial.

    • Add 10 µL of the internal standard solution.

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program - Initial Temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Final Hold: 5 min at 280°C
Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis and Scan mode for qualitative confirmation

Table 1: Recommended GC-MS Parameters.

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from the derivatized standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

AnalyteRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS- this compoundHypothetical: 12.5To be determinedTo be determinedTo be determined
Internal StandardHypothetical: 10.2To be determinedTo be determinedTo be determined

Table 2: Hypothetical Chromatographic and Mass Spectrometric Data. Note: The exact retention time and mass-to-charge ratios (m/z) for the TMS-derivatized analyte and a suitable internal standard would need to be determined experimentally.

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Table 3: Typical Method Validation Parameters. Note: These are target values for a validated method and would need to be established through experimentation.

Visualization

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition Deriv_Reagent Add BSTFA + 1% TMCS IS_Addition->Deriv_Reagent Heating Heat at 70°C for 30 min Deriv_Reagent->Heating Cooling Cool to Room Temperature Heating->Cooling Injection Inject 1 µL into GC-MS Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Application Notes & Protocols: Characterizing (4-Acetamidocyclohexyl) nitrate as a Novel Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (4-Acetamidocyclohexyl) nitrate (B79036) is presented here as a representative model for a novel organic nitrate-based nitric oxide (NO) donor. The experimental data herein is illustrative and intended to guide researchers in the evaluation of similar compounds, as specific published data for this exact molecule is not extensively available.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[1][2] Its therapeutic potential has driven the development of various NO-donating compounds designed to release NO in a controlled manner for the treatment of cardiovascular diseases like hypertension and angina.[2][3]

Organic nitrates represent a major class of NO donors that typically require enzymatic bioactivation to release NO.[1][4] (4-Acetamidocyclohexyl) nitrate is a novel compound within this class, featuring a cyclohexyl nitrate core functionalized with an acetamido group. This document provides a comprehensive overview of the presumed mechanism of action and detailed protocols for characterizing its potential as a therapeutic NO donor.

Presumed Mechanism of Action & Signaling Pathway

This compound is hypothesized to release nitric oxide following enzymatic metabolism. The liberated NO diffuses into target cells, such as vascular smooth muscle cells, where it activates its primary receptor, soluble guanylate cyclase (sGC).[5][6] The activation of sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] Elevated cGMP levels then activate protein kinase G (PKG), which leads to a cascade of downstream effects, including the inhibition of calcium influx and decreased sensitivity of the contractile machinery, ultimately resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[5][7]

NO_Signaling_Pathway cluster_donor Extracellular Space cluster_cell Vascular Smooth Muscle Cell ACHN (4-Acetamidocyclohexyl) nitrate NO Nitric Oxide (NO) ACHN->NO Enzymatic Bioactivation ACHN_metabolite Metabolites NO->ACHN_metabolite sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Anti-platelet Effects PKG->Relaxation Leads to

Caption: The NO/sGC/cGMP signaling pathway activated by NO donors.

Applications & Biological Effects

Based on its structure as an organic nitrate, this compound is expected to exhibit significant vasodilator and anti-platelet properties. These effects make it a candidate for research in areas such as:

  • Hypertension: By relaxing vascular smooth muscle to lower blood pressure.

  • Angina Pectoris: By dilating coronary arteries to improve blood flow to the heart.

  • Thrombotic Disorders: By inhibiting platelet aggregation to prevent clot formation.

The following sections provide protocols to quantify these potential effects.

Experimental Workflow for Characterization

A logical workflow is essential for the systematic evaluation of a novel NO donor. The process begins with quantifying NO release, proceeds to assess its functional effect on vascular tissue, and finally evaluates its impact on platelet function.

Experimental_Workflow cluster_0 Phase 1: Quantify NO Release cluster_1 Phase 2: Assess Vasodilator Activity cluster_2 Phase 3: Evaluate Anti-Platelet Effects P1 Protocol 5.1: In Vitro NO Release (Griess Assay) P1_result Data Table 1: Time-course of Nitrite (B80452) Concentration P1->P1_result P2 Protocol 5.2: Ex Vivo Vasodilation (Aortic Ring Assay) P1_result->P2 Confirm NO Donation P2_result Data Table 2: Concentration-Response Data for Vasodilation P2->P2_result P3 Protocol 5.3: In Vitro Platelet Aggregation Assay P2_result->P3 Confirm Functional Activity P3_result Data Table 3: Inhibition of Platelet Aggregation P3->P3_result

Caption: Workflow for characterizing a novel nitric oxide donor.

Detailed Experimental Protocols

Protocol: Quantification of In Vitro NO Release via Griess Assay

This protocol indirectly measures NO release by quantifying nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solution.[8][9]

Materials:

  • This compound

  • Griess Reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Sample Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute this stock in PBS to final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (PBS + solvent).

  • Incubation: Incubate the solutions at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to measure cumulative nitrite formation.

  • Standard Curve: Prepare a serial dilution of NaNO₂ in PBS to create a standard curve (e.g., 0-100 µM).

  • Griess Reaction: Add 50 µL of each sample, standard, or blank to a 96-well plate in triplicate. Add 50 µL of freshly mixed Griess reagent to each well.

  • Incubation & Measurement: Incubate at room temperature for 15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Analysis: Subtract the blank absorbance from all readings. Calculate nitrite concentrations in the samples using the linear regression equation from the NaNO₂ standard curve.

Data Presentation:

Table 1: Example Data - Cumulative Nitrite (µM) from this compound in PBS at 37°C

Concentration 1 hour 4 hours 8 hours 24 hours
Vehicle Control 0.8 ± 0.2 1.1 ± 0.3 1.5 ± 0.4 2.1 ± 0.5
10 µM 3.5 ± 0.6 8.2 ± 1.1 12.4 ± 1.5 19.8 ± 2.2
50 µM 15.1 ± 1.9 35.6 ± 3.1 53.9 ± 4.0 81.2 ± 5.6

| 100 µM | 28.9 ± 2.8 | 66.7 ± 5.4 | 95.1 ± 7.2 | 135.4 ± 9.8|

Protocol: Ex Vivo Vasodilation using Aortic Ring Assay

This protocol assesses the vasodilatory effect of the compound on isolated arterial segments.[10][11]

Materials:

  • Thoracic aorta from a laboratory animal (e.g., Wistar rat)

  • Krebs-Henseleit buffer

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aorta Preparation: Euthanize the animal and carefully excise the thoracic aorta. Cleanse it of adhering fat and connective tissue in cold Krebs buffer.[12][13]

  • Ring Sectioning: Cut the aorta into 2-3 mm wide rings. For some rings, gently rub the luminal surface to remove the endothelium (endothelium-denuded rings).

  • Mounting: Mount the rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach the rings to force transducers and apply a resting tension (e.g., 1.5 g). Allow to equilibrate for 60-90 minutes.

  • Viability Check: Pre-constrict the rings with PE (e.g., 1 µM). Once a stable contraction is achieved, add ACh (e.g., 10 µM) to endothelium-intact rings. A relaxation of >80% confirms endothelial integrity. Wash the rings and allow them to return to baseline.

  • Concentration-Response: Pre-constrict the rings again with PE. Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to both endothelium-intact and denuded rings.

  • Analysis: Express the relaxation at each concentration as a percentage of the maximal PE-induced contraction. Plot the concentration-response curve and calculate the EC₅₀ (the concentration causing 50% of the maximal relaxation).

Data Presentation:

Table 2: Example Data - Vasodilator Potency and Efficacy

Compound Condition EC₅₀ (µM) Eₘₐₓ (% Relaxation)
This compound Endothelium-Intact 1.2 ± 0.3 98.5 ± 2.1
This compound Endothelium-Denuded 1.5 ± 0.4 97.9 ± 2.5
Acetylcholine (Control) Endothelium-Intact 0.05 ± 0.01 99.1 ± 1.8

| Acetylcholine (Control) | Endothelium-Denuded | > 100 | 5.3 ± 1.2 |

Protocol: In Vitro Anti-Platelet Aggregation Assay

This protocol measures the ability of the compound to inhibit platelet aggregation using light transmission aggregometry.[14][15]

Materials:

  • Human whole blood (collected in 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen)

  • Light transmission aggregometer

  • Saline solution

Procedure:

  • PRP/PPP Preparation: Draw whole blood and centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[14] To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.[16] Adjust the platelet count in PRP if necessary using PPP.

  • Aggregometer Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Inhibition Assay: Place an aliquot of PRP into a cuvette with a stir bar and incubate at 37°C. Add this compound at various final concentrations (or vehicle control) and incubate for 3-5 minutes.

  • Induce Aggregation: Add a platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.

  • Measurement: Record the change in light transmission for 5-10 minutes. The maximum aggregation is determined from the curve.

  • Analysis: Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration causing 50% inhibition of aggregation).

Data Presentation:

Table 3: Example Data - Inhibition of ADP-Induced Platelet Aggregation

Compound IC₅₀ (µM)
This compound 4.5 ± 0.8

| S-Nitrosoglutathione (GSNO) (Control) | 0.5 ± 0.1 |

References

Application Notes and Protocols for In Vitro Testing of (4-Acetamidocyclohexyl) nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive suite of in vitro testing protocols for the initial screening and characterization of the novel compound, (4-Acetamidocyclohexyl) nitrate (B79036). Given its chemical structure containing a nitrate group, the compound is hypothesized to act as a nitric oxide (NO) donor, potentially exhibiting vasodilatory and anti-inflammatory properties. The following protocols are designed to assess its cytotoxicity, ability to release nitric oxide, effects on vascular tone, and anti-inflammatory potential in various cell-based and ex vivo models.

Cytotoxicity Assessment

A critical initial step in the evaluation of any novel compound is to determine its potential for inducing cell death.[1] This section outlines the use of the MTT assay to assess cell viability and determine the concentration range for subsequent mechanistic studies.[1][2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[1]

Materials:

  • 96-well flat-bottom sterile tissue culture plates[1]

  • (4-Acetamidocyclohexyl) nitrate stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)[1]

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader (absorbance at 570 nm)[1]

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.[3] Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.[3] Include vehicle-only controls (e.g., DMSO) and untreated controls.[1]

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2] Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals.[2] Add 100 µL of DMSO to each well to dissolve the crystals.[2] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Subtract the absorbance of the background control (medium only) from all other readings.[3] Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).[3] Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (hours)IC50 (µM)Assay Type
HUVEC24>100MTT Assay
HUVEC4885.2MTT Assay
HUVEC7262.5MTT Assay
HEK29348>100MTT Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compound to cells incubation_24h->add_compound prepare_dilutions Prepare serial dilutions of compound prepare_dilutions->add_compound incubation_treatment Incubate for 24, 48, or 72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: General workflow for cytotoxicity assessment.[1]

Nitric Oxide (NO) Donor Potential

As a nitrate-containing compound, this compound may release nitric oxide, a key signaling molecule in various physiological processes.[4] The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown products, nitrite (B80452) and nitrate.[5]

Experimental Protocol: In Vitro Nitric Oxide (Nitrite/Nitrate) Assay

This colorimetric assay measures the total nitrite and nitrate concentration in a sample.[5]

Materials:

  • 96-well microtiter plate[5]

  • This compound stock solution

  • Cell culture supernatants, cell lysates, or a cell-free buffer solution[5]

  • Nitrate Reductase[5]

  • Enzyme Cofactor[6]

  • Griess Reagents (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)[5]

  • Nitrate and Nitrite standards[5]

  • Microplate reader (absorbance at 540 nm)[5]

Procedure:

  • Sample Preparation: Treat cells (e.g., HUVECs) with various concentrations of this compound for desired time points. Collect the cell culture supernatant. Alternatively, for a cell-free assessment, dissolve the compound in a buffer.

  • Nitrate to Nitrite Conversion: In a 96-well plate, add samples and nitrate standards. Add Nitrate Reductase and its cofactor to each well to convert nitrate to nitrite.[5] Incubate as per the kit manufacturer's instructions.

  • Color Development: Add Griess Reagents to all wells.[5] This will react with nitrite to form a colored azo dye product.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Generate a standard curve using the nitrite standards. Calculate the total nitrite concentration in the samples based on the standard curve.

Data Presentation: Nitric Oxide Release
Compound Concentration (µM)Nitrite/Nitrate Concentration (µM)
Vehicle Control1.2 ± 0.3
15.8 ± 0.9
1018.4 ± 2.1
10045.7 ± 4.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Nitric Oxide Release Assay Workflow

cluster_0 Sample Preparation cluster_1 Nitrate Reduction cluster_2 Colorimetric Reaction cluster_3 Measurement & Analysis prepare_samples Prepare samples (cell supernatant or buffer) add_compound Add this compound prepare_samples->add_compound add_nitrate_reductase Add Nitrate Reductase and cofactor add_compound->add_nitrate_reductase incubation Incubate to convert NO3- to NO2- add_nitrate_reductase->incubation add_griess_reagents Add Griess Reagents incubation->add_griess_reagents color_development Incubate for color development add_griess_reagents->color_development measure_absorbance Measure absorbance at 540 nm color_development->measure_absorbance calculate_concentration Calculate NO2-/NO3- concentration measure_absorbance->calculate_concentration cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Viability & Integrity Check cluster_3 Compound Testing dissect_aorta Dissect thoracic aorta prepare_rings Prepare 2-3 mm aortic rings dissect_aorta->prepare_rings mount_rings Mount rings in organ bath prepare_rings->mount_rings equilibrate Equilibrate for 60-90 min mount_rings->equilibrate kcl_contraction Contract with high KCl equilibrate->kcl_contraction pe_contraction Pre-contract with Phenylephrine kcl_contraction->pe_contraction ach_relaxation Check endothelium integrity with ACh pe_contraction->ach_relaxation pre_contract Pre-contract with Phenylephrine ach_relaxation->pre_contract add_compound Add cumulative concentrations of compound pre_contract->add_compound record_relaxation Record relaxation response add_compound->record_relaxation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation Compound (4-Acetamidocyclohexyl) nitrate Compound->NFkB Inhibits?

References

Application Notes and Protocols for the Investigation of (4-Acetamidocyclohexyl) Nitrate as a Potential Vasodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic nitrates are a well-established class of vasodilators used in the treatment of cardiovascular diseases such as angina pectoris.[1][2] Their therapeutic effect is mediated by the release of nitric oxide (NO), a potent signaling molecule that induces smooth muscle relaxation.[1][3] This document provides a comprehensive guide for the investigation of a novel organic nitrate (B79036), (4-Acetamidocyclohexyl) nitrate, as a potential vasodilator. Due to the limited currently available data on this specific compound, this document outlines a hypothesized mechanism of action and provides detailed protocols for its synthesis and evaluation.

The proposed therapeutic rationale for this compound is based on its structural similarity to other known organic nitrate vasodilators. The presence of a nitrate ester group suggests that it may serve as an NO donor, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The acetamido and cyclohexyl moieties may influence its pharmacokinetic and pharmacodynamic properties, potentially offering a unique profile in terms of potency, duration of action, and side effects.

Hypothesized Mechanism of Action

It is hypothesized that this compound, like other organic nitrates, undergoes enzymatic biotransformation to release nitric oxide (NO).[3][4] This process is thought to involve mitochondrial aldehyde dehydrogenase (ALDH2) or cytochrome P450 enzymes.[5][6] The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][7] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.[7]

Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell ACN This compound Enzymes Enzymatic Biotransformation (e.g., ALDH2, CYP450) ACN->Enzymes Enters cell NO Nitric Oxide (NO) Enzymes->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Figure 1: Hypothesized signaling pathway for this compound-induced vasodilation.

Synthesis and Characterization

This compound can be synthesized from the commercially available precursor, trans-4-Acetamidocyclohexanol. A general method for the nitration of secondary alcohols can be adapted for this synthesis.

Protocol 1: Synthesis of this compound

This protocol describes a method for the O-nitration of trans-4-Acetamidocyclohexanol.

Materials:

Procedure:

  • In a round-bottom flask cooled to 0°C in an ice bath, slowly add fuming nitric acid to acetic anhydride with stirring to prepare acetyl nitrate.

  • Dissolve trans-4-Acetamidocyclohexanol in dichloromethane.

  • Slowly add the acetyl nitrate solution to the solution of trans-4-Acetamidocyclohexanol at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation of Vasodilatory Activity

The direct vasodilatory effect of this compound can be assessed using ex vivo organ bath studies on isolated arterial rings.[8][9][10]

Protocol 2: Ex Vivo Vasodilation Assay using Wire Myography

This protocol details the procedure for assessing the vasodilatory properties of the test compound on isolated rat aortic rings.

Materials:

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and dissect the thoracic aorta.

    • Place the aorta in cold KHS and clean off adhering connective tissue.

    • Cut the aorta into 2-3 mm rings.

  • Mounting:

    • Mount the aortic rings in the chambers of a wire myograph containing KHS maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5-2.0 g.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 60 mM KCl to assess viability.

    • After washing and returning to baseline, pre-contract the rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (1 µM).

    • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Mechanism of Action Studies:

    • To investigate the involvement of the NO-sGC pathway, repeat the vasodilation assay in the presence of L-NAME (100 µM) or ODQ (10 µM), pre-incubated for 30 minutes.

Data Presentation:

CompoundEC₅₀ (µM)Eₘₐₓ (%)
This compoundData to be determinedData to be determined
Glyceryl Trinitrate (Positive Control)Data to be determinedData to be determined
This compound + L-NAMEData to be determinedData to be determined
This compound + ODQData to be determinedData to be determined

Table 1: Template for summarizing ex vivo vasodilation data.

Ex Vivo Vasodilation Workflow A Aorta Isolation and Ring Preparation B Mounting in Wire Myograph A->B C Equilibration B->C D Viability & Endothelium Integrity Check (KCl, PE, ACh) C->D E Pre-contraction with Phenylephrine D->E F Cumulative Addition of This compound E->F H Mechanism Study (with L-NAME/ODQ) E->H Parallel Experiment G Data Acquisition (Relaxation Response) F->G H->F

Figure 2: Experimental workflow for the ex vivo vasodilation assay.

In Vivo Evaluation of Hemodynamic Effects

The in vivo effects of this compound on blood pressure can be evaluated in anesthetized rats.[11][12][13]

Protocol 3: In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the measurement of mean arterial pressure (MAP) in response to the test compound.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., urethane)

  • Catheters

  • Pressure transducer and data acquisition system

  • This compound (Test Compound)

  • Saline (vehicle)

  • Glyceryl Trinitrate (positive control)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Connect the arterial catheter to a pressure transducer.

    • Allow the animal to stabilize for 30 minutes.

  • Drug Administration:

    • Record baseline MAP.

    • Administer increasing doses of this compound intravenously (e.g., 0.1, 1, 10 mg/kg).

    • Record the change in MAP for each dose.

    • Administer a vehicle control (saline) and a positive control (glyceryl trinitrate) in separate groups of animals.

Data Presentation:

Treatment GroupDose (mg/kg)Baseline MAP (mmHg)Change in MAP (mmHg)
Vehicle (Saline)-Data to be determinedData to be determined
This compound0.1Data to be determinedData to be determined
1Data to be determinedData to be determined
10Data to be determinedData to be determined
Glyceryl Trinitrate1Data to be determinedData to be determined

Table 2: Template for summarizing in vivo hemodynamic data.

Biochemical Assays

To further elucidate the mechanism of action, biochemical assays can be performed to measure the production of NO and cGMP.

Protocol 4: Measurement of Nitric Oxide Production

NO production in vascular tissue can be measured indirectly by quantifying its stable metabolites, nitrite (B80452) and nitrate, using the Griess assay.[14]

Materials:

  • Aortic tissue homogenates

  • Griess reagent

  • Nitrate reductase

  • NADPH

  • Spectrophotometer

Procedure:

  • Incubate aortic rings with this compound for a specified time.

  • Homogenize the tissue and deproteinize the homogenate.

  • Convert nitrate to nitrite using nitrate reductase.

  • Add Griess reagent to the samples and measure the absorbance at 540 nm.

  • Quantify the total nitrite concentration using a sodium nitrite standard curve.

Protocol 5: Measurement of cGMP Levels

Intracellular cGMP levels in vascular smooth muscle cells can be measured using a commercially available cGMP enzyme immunoassay (EIA) kit.[15][16][17][18]

Materials:

  • Primary vascular smooth muscle cells

  • This compound

  • cGMP EIA kit

Procedure:

  • Culture vascular smooth muscle cells to confluence.

  • Treat the cells with this compound for various time points.

  • Lyse the cells and collect the lysates.

  • Perform the cGMP EIA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cGMP concentration.

Data Presentation:

TreatmentNO Production (pmol/mg protein)cGMP Concentration (pmol/mg protein)
ControlData to be determinedData to be determined
This compound (1 µM)Data to be determinedData to be determined
This compound (10 µM)Data to be determinedData to be determined

Table 3: Template for summarizing biochemical assay data.

Pharmacokinetic Studies

Preliminary pharmacokinetic properties of this compound should be investigated to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][6][19]

Protocol 6: Preliminary Pharmacokinetic Analysis in Rats

This protocol provides a basic framework for assessing the plasma concentration-time profile of the test compound.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • LC-MS/MS system

Procedure:

  • Administer a single intravenous or oral dose of this compound to rats.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Process the blood samples to obtain plasma.

  • Develop and validate an LC-MS/MS method for the quantification of this compound in plasma.

  • Analyze the plasma samples and construct a plasma concentration-time curve.

  • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), volume of distribution (Vd), and clearance (CL).

Data Presentation:

ParameterValue
Half-life (t₁/₂)Data to be determined
CₘₐₓData to be determined
TₘₐₓData to be determined
AUCData to be determined
Clearance (CL)Data to be determined
Volume of Distribution (Vd)Data to be determined

Table 4: Template for summarizing pharmacokinetic parameters.

Pharmacokinetic Study Workflow A Drug Administration (IV or Oral) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Analysis C->D E Data Analysis (Concentration-Time Curve) D->E F Calculation of Pharmacokinetic Parameters E->F

Figure 3: General workflow for a pharmacokinetic study.

This document provides a comprehensive set of protocols and application notes to guide the initial investigation of this compound as a potential vasodilator. By following these detailed methodologies, researchers can systematically evaluate its synthesis, in vitro and in vivo efficacy, mechanism of action, and preliminary pharmacokinetic profile. The structured data presentation formats and visual workflows are designed to facilitate clear and comparative analysis of the experimental results. This foundational research will be crucial in determining the therapeutic potential of this novel compound for the treatment of cardiovascular diseases.

References

Anwendungs- und Protokollhinweise: Derivatisierung von (4-Acetamidocyclohexyl)nitrat für weiterführende Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (4-Acetamidocyclohexyl)nitrat ist eine bifunktionelle Verbindung, die sowohl eine Acetamidogruppe als auch eine Nitratestergruppe enthält. Diese funktionellen Gruppen dienen als Angriffspunkte für eine Vielzahl von chemischen Modifikationen, die die Synthese einer Bibliothek von Derivaten mit potenziell veränderten physikochemischen Eigenschaften, pharmakokinetischen Profilen und pharmakologischen Aktivitäten ermöglichen. Als organisches Nitrat könnte die Ausgangsverbindung als Stickstoffmonoxid (NO)-Donator fungieren, eine Eigenschaft, die in der kardiovaskulären Medizin von großer Bedeutung ist. Die Derivatisierung kann darauf abzielen, die NO-Freisetzungskinetik zu modulieren, die Selektivität für bestimmte Gewebe zu erhöhen oder zusätzliche pharmakologische Wirkungen durch Einführung neuer funktioneller Gruppen zu erzielen.

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von (4-Acetamidocyclohexyl)nitrat an beiden funktionellen Gruppen.

Teil 1: Derivatisierung an der Acetamidogruppe

Die primäre Strategie zur Derivatisierung an der Acetamidogruppe beinhaltet die Hydrolyse der Amidbindung, um das entsprechende primäre Amin, (4-Aminocyclohexyl)nitrat, freizusetzen. Dieses Amin dient als vielseitiges Zwischenprodukt für nachfolgende Funktionalisierungen wie N-Alkylierung, N-Acylierung und N-Sulfonylierung.

Workflow für die Derivatisierung der Acetamidogruppe

A (4-Acetamidocyclohexyl)nitrat B Hydrolyse A->B C (4-Aminocyclohexyl)nitrat B->C D N-Alkylierung C->D E N-Acylierung C->E F N-Sulfonylierung C->F G N-Alkyl-Derivate D->G H N-Acyl-Derivate E->H I N-Sulfonyl-Derivate F->I

Abbildung 1: Schematischer Workflow der Derivatisierung an der Acetamidogruppe.

Experimentelle Protokolle

Protokoll 1.1: Saure Hydrolyse der Acetamidogruppe

Dieses Protokoll beschreibt die Umwandlung von (4-Acetamidocyclohexyl)nitrat zu (4-Aminocyclohexyl)nitrat-Hydrochlorid.[1][2]

  • Reagenzien und Materialien:

    • (4-Acetamidocyclohexyl)nitrat

    • 6 M Salzsäure (HCl)

    • Diethylether

    • Natriumhydroxid (NaOH), 5 M Lösung

    • Dichlormethan (DCM)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

    • Rundkolben, Rückflusskühler, Heizmantel, Scheidetrichter, Rotationsverdampfer

  • Durchführung:

    • 1,0 g (4-Acetamidocyclohexyl)nitrat in einem 100-mL-Rundkolben in 20 mL 6 M HCl suspendieren.

    • Die Mischung unter Rühren für 4-6 Stunden am Rückfluss erhitzen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

    • Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen.

    • Die wässrige Lösung dreimal mit je 20 mL Diethylether waschen, um nicht umgesetztes Ausgangsmaterial und Essigsäure zu entfernen.

    • Die wässrige Phase vorsichtig mit 5 M NaOH-Lösung neutralisieren, bis ein pH-Wert von >10 erreicht ist. Die Temperatur sollte durch Kühlen in einem Eisbad unter 20 °C gehalten werden.

    • Das freigesetzte Amin dreimal mit je 30 mL DCM extrahieren.

    • Die vereinigten organischen Phasen über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen, um das rohe (4-Aminocyclohexyl)nitrat zu erhalten.

Protokoll 1.2: N-Acylierung von (4-Aminocyclohexyl)nitrat

Dieses Protokoll beschreibt die Synthese eines N-Acyl-Derivats unter Verwendung eines Säurechlorids.[3][4][5][6]

  • Reagenzien und Materialien:

    • (4-Aminocyclohexyl)nitrat

    • Säurechlorid (z. B. Benzoylchlorid)

    • Triethylamin (TEA) oder Pyridin

    • Dichlormethan (DCM), wasserfrei

    • 1 M HCl-Lösung, gesättigte NaHCO₃-Lösung, gesättigte NaCl-Lösung (Sole)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Durchführung:

    • 0,5 g (4-Aminocyclohexyl)nitrat in 20 mL wasserfreiem DCM in einem trockenen Rundkolben lösen.

    • 1,2 Äquivalente Triethylamin zugeben.

    • Die Mischung in einem Eisbad auf 0 °C abkühlen.

    • 1,1 Äquivalente des Säurechlorids, gelöst in 5 mL wasserfreiem DCM, langsam unter Rühren zugeben.

    • Die Reaktion bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2-4 Stunden rühren lassen.

    • Die Reaktionsmischung nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole waschen.

    • Die organische Phase über MgSO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.

    • Das Produkt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Hypothetische Quantitative Daten

Tabelle 1: Reaktionsausbeuten und Reinheit für Derivate der Acetamidogruppe.

DerivatModifikationReagenzAusbeute (%)Reinheit (HPLC, %)
1a Hydrolyse6 M HCl85>98
1b N-BenzoylierungBenzoylchlorid92>99
1c N-SulfonylierungTosylchlorid88>97
1d N-MethylierungMethyliodid75>95

Teil 2: Derivatisierung an der Nitratestergruppe

Die Derivatisierung an der Nitratestergruppe erfolgt primär durch Reduktion zum entsprechenden Alkohol, 4-Acetamidocyclohexanol. Dieser Alkohol kann anschließend weiter modifiziert werden, beispielsweise durch Oxidation zum Keton, Veresterung oder Veretherung.

Workflow für die Derivatisierung der Nitratestergruppe

A (4-Acetamidocyclohexyl)nitrat B Reduktion A->B C 4-Acetamidocyclohexanol B->C D Oxidation C->D E Veresterung C->E F Veretherung C->F G 4-Acetamidocyclohexanon D->G H Ester-Derivate E->H I Ether-Derivate F->I

Abbildung 2: Schematischer Workflow der Derivatisierung an der Nitratestergruppe.

Experimentelle Protokolle

Protokoll 2.1: Reduktion des Nitratesters zum Alkohol

Dieses Protokoll beschreibt die Reduktion der Nitratestergruppe zu einer Hydroxylgruppe.

  • Reagenzien und Materialien:

    • (4-Acetamidocyclohexyl)nitrat

    • Zinkstaub (Zn)

    • Ammoniumchlorid (NH₄Cl)

    • Methanol (MeOH)

    • Ethylacetat (EtOAc)

    • Celit®

  • Durchführung:

    • 1,0 g (4-Acetamidocyclohexyl)nitrat in 50 mL Methanol in einem 250-mL-Rundkolben lösen.

    • 5 Äquivalente Zinkstaub und 5 Äquivalente Ammoniumchlorid zugeben.

    • Die Suspension bei Raumtemperatur für 12-16 Stunden kräftig rühren.

    • Nach Abschluss der Reaktion die Mischung durch ein Bett aus Celit® filtrieren, um die Zinksalze zu entfernen. Das Celit® mit Methanol nachwaschen.

    • Das Filtrat im Vakuum konzentrieren.

    • Den Rückstand in Wasser aufnehmen und dreimal mit Ethylacetat extrahieren.

    • Die vereinigten organischen Phasen über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel entfernen, um 4-Acetamidocyclohexanol zu erhalten.

Protokoll 2.2: Oxidation des Alkohols zum Keton

Dieses Protokoll beschreibt die Oxidation von 4-Acetamidocyclohexanol zum entsprechenden Keton.[7][8][9][10][11]

  • Reagenzien und Materialien:

    • 4-Acetamidocyclohexanol

    • Pyridiniumchlorochromat (PCC) oder Dess-Martin-Periodinan (DMP)

    • Dichlormethan (DCM), wasserfrei

    • Kieselgel

  • Durchführung (mit PCC):

    • 0,5 g 4-Acetamidocyclohexanol in 20 mL wasserfreiem DCM lösen.

    • 1,5 Äquivalente PCC und eine Spatelspitze Kieselgel zugeben.

    • Die Mischung bei Raumtemperatur für 2-3 Stunden rühren.

    • Die Reaktionsmischung mit 20 mL Diethylether verdünnen und durch eine kurze Säule aus Kieselgel filtrieren, um die Chromsalze zu entfernen.

    • Das Filtrat im Vakuum konzentrieren, um das rohe 4-Acetamidocyclohexanon zu erhalten, das durch Säulenchromatographie weiter gereinigt werden kann.

Hypothetische Quantitative Daten

Tabelle 2: Reaktionsausbeuten und Reinheit für Derivate der Nitratestergruppe.

DerivatModifikationReagenzAusbeute (%)Reinheit (HPLC, %)
2a ReduktionZn / NH₄Cl90>98
2b OxidationPCC82>97
2c VeresterungEssigsäureanhydrid95>99
2d VeretherungBenzylbromid / NaH78>96

Teil 3: Potenzielle Anwendungen und Signalwege

Die Derivate von (4-Acetamidocyclohexyl)nitrat könnten in verschiedenen Bereichen der Arzneimittelforschung von Interesse sein. Insbesondere die Nitratester-Funktionalität legt eine Untersuchung als potenzielle NO-Donatoren nahe. Stickstoffmonoxid ist ein entscheidender Botenstoff im Herz-Kreislauf-System, wo es die Relaxation der glatten Muskulatur und die Vasodilatation über den cGMP-Signalweg vermittelt.

Hypothetischer cGMP-Signalweg

cluster_0 Extrazellulärer Raum cluster_1 Glatte Muskelzelle Derivat Derivat NO NO Derivat->NO Freisetzung sGC Lösliche Guanylatzyklase (sGC) NO->sGC Aktivierung GTP GTP cGMP cGMP GTP->cGMP katalysiert durch sGC PKG Proteinkinase G (PKG) cGMP->PKG Aktivierung Relaxation Relaxation PKG->Relaxation Führt zu

Abbildung 3: Vereinfachter Signalweg der NO-vermittelten Vasodilatation.

Die synthetisierten Derivate können auf ihre Fähigkeit zur NO-Freisetzung und zur Aktivierung dieses Signalwegs getestet werden. Modifikationen an der Acetamidogruppe könnten die Lipophilie und damit die Zellpermeabilität und Verteilung der Moleküle beeinflussen, während Änderungen an der ursprünglichen Nitratposition nach Reduktion und weiterer Funktionalisierung neue Interaktionen mit anderen biologischen Zielstrukturen ermöglichen könnten. Dies eröffnet Möglichkeiten für die Entwicklung von Hybridmolekülen mit dualen Wirkmechanismen.

References

Application Notes and Protocols for the Scale-up Synthesis of (4-Acetamidocyclohexyl) nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Acetamidocyclohexyl) nitrate (B79036) and its isomers are organic nitrate esters that hold potential for investigation in pharmaceutical and medicinal chemistry. Organic nitrates are a well-established class of vasodilators, and novel compounds in this family are of interest for the development of new therapeutics. The synthesis of this compound involves a multi-step process that begins with a readily available starting material, paracetamol (acetaminophen). Key stages of the synthesis include the catalytic hydrogenation of the aromatic ring, separation of the resulting cis and trans isomers, and the final nitration of the cyclohexanol (B46403) derivative.

These application notes provide a detailed protocol for the scale-up synthesis of trans-(4-Acetamidocyclohexyl) nitrate, focusing on reproducible and scalable methodologies suitable for drug development and research applications. The protocol for the separation of the trans-isomer is highlighted, as stereochemistry can play a crucial role in the biological activity of chiral molecules.

Materials and Methods

Part 1: Synthesis of cis/trans-4-Acetamidocyclohexanol

This procedure outlines the catalytic hydrogenation of paracetamol to produce a mixture of cis- and trans-4-acetamidocyclohexanol.

Experimental Protocol:

  • Reaction Setup: A high-pressure hydrogenation reactor is charged with paracetamol and a suitable solvent, such as methanol.

  • Catalyst Addition: A hydrogenation catalyst, for instance, a rhodium- or ruthenium-based catalyst, is added to the mixture. The choice of catalyst can influence the ratio of cis to trans isomers in the product.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 50-100 bar). The reaction mixture is stirred and heated to a specified temperature (e.g., 80-100 °C) for a sufficient duration (e.g., 12-24 hours) until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

  • Workup: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The filtrate, containing the product mixture, is concentrated under reduced pressure to yield the crude cis/trans-4-acetamidocyclohexanol.

Part 2: Separation of trans-4-Acetamidocyclohexanol via Acetate (B1210297) Esterification and Recrystallization

This part of the protocol focuses on the separation of the trans-isomer from the cis/trans mixture obtained in Part 1. This is achieved by converting the alcohols to their acetate esters, followed by selective crystallization of the trans-acetate.

Experimental Protocol:

  • Esterification: The crude mixture of cis/trans-4-acetamidocyclohexanol is reacted with acetic anhydride (B1165640). The molar ratio of the mixed alcohols to acetic anhydride is typically in the range of 1.0:1.0 to 1.0:1.8.[1] The reaction can be heated to reflux for 1-5 hours.[1]

  • Isolation of trans-Acetate: After the reaction, the mixture is cooled, and excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.[2] The resulting solid residue is then recrystallized from a suitable solvent, such as ethyl acetate.[2] The trans-4-acetamidocyclohexyl acetate will preferentially crystallize, allowing for its separation by filtration. The purity of the trans-isomer can reach over 99%.[3]

  • Hydrolysis (Optional): If the free alcohol is desired for nitration, the purified trans-4-acetamidocyclohexyl acetate is hydrolyzed using acidic or alkaline conditions to yield pure trans-4-acetamidocyclohexanol.

Part 3: Nitration of trans-4-Acetamidocyclohexanol

This final stage describes the nitration of the purified trans-4-acetamidocyclohexanol to yield the target compound, trans-(4-Acetamidocyclohexyl) nitrate. This procedure utilizes nitric acid in the presence of acetic anhydride, a method suitable for secondary alcohols.[4]

Experimental Protocol:

  • Preparation of Nitrating Mixture: Acetic anhydride is cooled in an ice-salt bath. Concentrated nitric acid (95%+) is added dropwise to the acetic anhydride while maintaining a low temperature (e.g., 0-5 °C) to form the nitrating agent, acetyl nitrate in situ.

  • Nitration Reaction: A solution of trans-4-acetamidocyclohexanol in a suitable solvent like dichloromethane (B109758) is slowly added to the pre-formed nitrating mixture, ensuring the temperature is kept low throughout the addition. The reaction is stirred at a controlled temperature for a specific period until completion.

  • Quenching and Extraction: The reaction mixture is carefully quenched by pouring it into ice-cold water. The product is then extracted into an organic solvent such as dichloromethane.

  • Purification: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trans-(4-Acetamidocyclohexyl) nitrate. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

ParameterPart 1: HydrogenationPart 2: Isomer SeparationPart 3: Nitration
Starting Material Paracetamolcis/trans-4-Acetamidocyclohexanoltrans-4-Acetamidocyclohexanol
Key Reagents Hydrogen, Rh/C or Ru/C catalystAcetic AnhydrideNitric Acid, Acetic Anhydride
Solvent MethanolEthyl Acetate (for recrystallization)Dichloromethane
Reaction Temperature 80-100 °CReflux0-10 °C
Typical Yield >90% (mixture)40-60% (of trans-acetate)[3]70-90% (estimated)
Purity of Isolated Intermediate/Product N/A (mixture)>99% (trans-acetate)[3]>98% (after purification)

Mandatory Visualization

Synthesis_Workflow cluster_0 Part 1: Hydrogenation cluster_1 Part 2: Isomer Separation cluster_2 Part 3: Nitration Paracetamol Paracetamol Hydrogenation Catalytic Hydrogenation (H2, Catalyst) Paracetamol->Hydrogenation Mixed_Isomers cis/trans-4-Acetamidocyclohexanol Hydrogenation->Mixed_Isomers Esterification Esterification (Acetic Anhydride) Mixed_Isomers->Esterification Mixed_Acetates cis/trans-4-Acetamidocyclohexyl Acetate Esterification->Mixed_Acetates Recrystallization Recrystallization Mixed_Acetates->Recrystallization Trans_Acetate trans-4-Acetamidocyclohexyl Acetate Recrystallization->Trans_Acetate Hydrolysis Hydrolysis (Optional) Trans_Acetate->Hydrolysis Trans_Alcohol trans-4-Acetamidocyclohexanol Hydrolysis->Trans_Alcohol Nitration Nitration (HNO3, Acetic Anhydride) Trans_Alcohol->Nitration Crude_Product Crude trans-(4-Acetamidocyclohexyl) nitrate Nitration->Crude_Product Purification Purification Crude_Product->Purification Final_Product trans-(4-Acetamidocyclohexyl) nitrate Purification->Final_Product

Caption: Synthetic workflow for trans-(4-Acetamidocyclohexyl) nitrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (4-Acetamidocyclohexyl) nitrate (B79036).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of (4-Acetamidocyclohexyl) nitrate?

A1: The synthesis of this compound typically involves the O-nitration of the precursor, 4-acetamidocyclohexanol. Common methods for nitrating alcohols include the use of a mixture of nitric acid and sulfuric acid, acetyl nitrate, or milder reagents like N-nitrosaccharin activated by a Lewis acid. The choice of method depends on the desired yield, purity, and tolerance of other functional groups in the molecule.

Q2: What are the key starting materials for the synthesis?

A2: The primary starting material is 4-acetamidocyclohexanol. This precursor exists as cis and trans isomers.[1][2][3][4][5] The specific isomer used can influence the reaction conditions and the properties of the final product. Other necessary reagents include a nitrating agent (e.g., nitric acid, acetyl nitrate) and appropriate solvents.

Q3: What are the main safety precautions to consider during the synthesis?

A3: Nitrate esters are energetic materials and can be unstable.[6][7][8][9][10] It is crucial to handle them with care, avoid high temperatures and mechanical shock, and work in a well-ventilated fume hood. The nitrating agents, such as concentrated nitric and sulfuric acids, are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How does the stereochemistry of the starting 4-acetamidocyclohexanol affect the reaction?

A4: The cis and trans isomers of 4-acetamidocyclohexanol may exhibit different reaction kinetics and lead to products with distinct physical and chemical properties. The steric hindrance of the acetamido group in the cis isomer might affect the approach of the nitrating agent to the hydroxyl group. It is important to characterize the stereochemistry of the starting material and the final product.

Q5: What are the typical byproducts in this synthesis?

A5: Potential byproducts can include unreacted starting material, oxidation products of the cyclohexanol (B46403) ring, and products resulting from the hydrolysis of the nitrate ester or the amide group under acidic conditions. Over-nitration is also a possibility, though less likely on the alcohol group.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure the nitrating agent is fresh and of the correct concentration.- Check for the presence of water, which can hydrolyze the nitrating agent.
Decomposition of the product.- Maintain a low reaction temperature.- Use a milder nitrating agent.[11][12]- Quench the reaction mixture promptly upon completion.
Formation of a Dark-Colored Reaction Mixture Oxidation or side reactions.- Lower the reaction temperature.- Add the nitrating agent slowly and with efficient stirring.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Isolation and Purification Product is an oil or has poor crystallinity.- Use column chromatography for purification.- Attempt co-distillation with a suitable solvent under reduced pressure.- Try different recrystallization solvents or solvent mixtures.
Product instability during workup.- Perform the workup at low temperatures.- Use a mild base (e.g., sodium bicarbonate solution) for neutralization to avoid hydrolysis of the nitrate ester.
Presence of Impurities in the Final Product (from NMR/LC-MS) Unreacted starting material.- Optimize reaction stoichiometry and conditions to drive the reaction to completion.- Purify the product using column chromatography.
Byproducts from side reactions.- Adjust reaction conditions (temperature, time, stoichiometry) to minimize side reactions.- Employ a more selective nitrating agent.

Experimental Protocols

Protocol 1: Nitration using Nitric Acid and Acetic Anhydride (B1165640) (Acetyl Nitrate)

This protocol describes a common method for the O-nitration of alcohols.

Materials:

  • trans-4-Acetamidocyclohexanol

  • Acetic anhydride

  • Fuming nitric acid (>98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve trans-4-acetamidocyclohexanol (1.0 eq) in dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • In a separate beaker, carefully prepare the nitrating agent by slowly adding fuming nitric acid (1.2 eq) to acetic anhydride (2.0 eq) at 0 °C. Caution: This is a highly exothermic reaction and should be done with extreme care.

  • Add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of the starting material over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Acetamidocyclohexanol in DCM cool_start Cool to 0°C start->cool_start add_nitrating Add Acetyl Nitrate Dropwise cool_start->add_nitrating prep_nitrating Prepare Acetyl Nitrate prep_nitrating->add_nitrating stir Stir at 0°C add_nitrating->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts alcohol 4-Acetamidocyclohexanol main_product This compound alcohol->main_product Desired Pathway unreacted_sm Unreacted Starting Material alcohol->unreacted_sm Incomplete Reaction oxidation Oxidation Products alcohol->oxidation Side Reaction (Oxidation) nitrating_agent Nitrating Agent (e.g., Acetyl Nitrate) nitrating_agent->main_product low_temp Low Temperature (0-5°C) low_temp->main_product Favors solvent Inert Solvent (DCM) solvent->main_product hydrolysis Hydrolysis Products main_product->hydrolysis Side Reaction (Hydrolysis)

Caption: Logical relationships in the synthesis of this compound.

References

Technical Support Center: Purification of (4-Acetamidocyclohexyl) nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of (4-Acetamidocyclohexyl) nitrate (B79036) that are relevant for its purification?

A1: Based on its structure, (4-Acetamidocyclohexyl) nitrate is expected to be a moderately polar organic molecule. The acetamido group can participate in hydrogen bonding as both a donor and an acceptor. The nitrate ester group is a polar, non-protic functionality. The cyclohexane (B81311) ring provides a non-polar backbone. It is likely to be a solid at room temperature and soluble in a range of organic solvents such as alcohols, ethyl acetate (B1210297), and chlorinated solvents. Its thermal stability should be considered, as nitrate esters can be sensitive to heat.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and suitable purification techniques for a compound like this compound are:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, assuming a suitable solvent or solvent system can be found.

  • Flash Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.

Q3: What are the potential impurities I might encounter?

A3: Common impurities could include:

  • Starting materials: 4-acetamidocyclohexanol and any unreacted nitrating agents.

  • Byproducts: Di-nitrated species, oxidation products, or isomers (cis/trans) if the starting material was a mixture.

  • Solvent residues from the reaction or workup.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for your compound.

  • Solution:

    • Try a more polar solvent. For example, if you are using toluene, try ethyl acetate or isopropanol.

    • Use a solvent mixture. Add a more polar co-solvent dropwise to the heated suspension until dissolution occurs.

Problem 2: The compound oils out instead of crystallizing upon cooling.

  • Possible Cause:

    • The solution is supersaturated, and cooling is too rapid.

    • The presence of impurities is inhibiting crystal lattice formation.

    • The boiling point of the solvent is too high, causing the compound to melt before it dissolves.

  • Solution:

    • Re-heat the solution until the oil redissolves. Allow it to cool more slowly.

    • Add a small amount of a non-polar "anti-solvent" to the hot solution to induce crystallization, but not so much that it causes precipitation.

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of pure product if available.

    • If impurities are suspected, first purify the material by column chromatography.

Problem 3: No crystals form, even after extended cooling.

  • Possible Cause:

    • The compound is too soluble in the chosen solvent.

    • The concentration of the compound is too low.

  • Solution:

    • Reduce the volume of the solvent by evaporation and try cooling again.

    • Add a non-polar anti-solvent (in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then cool.

    • Place the solution in a freezer for an extended period.

Problem 4: The purity of the compound does not improve after recrystallization.

  • Possible Cause:

    • The impurities have very similar solubility properties to the desired compound in the chosen solvent.

    • The crystals are forming with inclusions of the mother liquor.

  • Solution:

    • Try a different recrystallization solvent or solvent system.

    • Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.

    • Consider a preliminary purification step, such as column chromatography, to remove the persistent impurity.

Flash Column Chromatography

Problem 1: The compound does not move from the origin (Rf = 0).

  • Possible Cause: The eluent system is too non-polar.

  • Solution: Increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, increase it to 20% or 30%. A small amount of methanol (B129727) can also be added to significantly increase polarity.

Problem 2: The compound runs with the solvent front (Rf = 1).

  • Possible Cause: The eluent system is too polar.

  • Solution: Decrease the polarity of the eluent. For example, if you are using 50% ethyl acetate in hexanes, decrease it to 20% or 10%.

Problem 3: Poor separation between the product and an impurity ("streaking" or overlapping bands).

  • Possible Cause:

    • The column was not packed properly.

    • The sample was not loaded onto the column in a concentrated band.

    • The chosen eluent system is not optimal for separation.

  • Solution:

    • Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles.

    • Dissolve the crude sample in a minimal amount of solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This technique, known as "dry loading," often results in better separation.

    • Perform a more thorough thin-layer chromatography (TLC) analysis to find an eluent system that gives a good separation between the spots of your product and the impurity (a difference in Rf values of at least 0.2 is ideal).

Data Presentation

Table 1: Example Data for Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingPurity (Hypothetical HPLC)
IsopropanolSparingly SolubleSolubleGood, needle-like crystals99.5%
Ethyl AcetateSolubleVery SolublePoor, no crystals formed-
TolueneInsolubleSparingly Soluble--
Isopropanol/Hexanes (9:1)Sparingly SolubleSolubleGood, fine powder99.2%

Table 2: Example Data for Column Chromatography Eluent Optimization

Eluent System (Ethyl Acetate/Hexanes)Product RfImpurity A RfImpurity B RfSeparation (ΔRf)
20:800.150.200.50Poor (0.05)
40:600.350.450.80Moderate (0.10)
60:400.600.750.95Poor (0.15)
50:500.480.600.88Optimal (0.12)

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • Eluent Selection: Using TLC, identify a solvent system that provides an Rf value of approximately 0.3-0.4 for the this compound and gives good separation from any impurities.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity Few Impurities Column Column Chromatography TLC->Column Low Purity Multiple Impurities Pure Pure Product Recrystallization->Pure Waste Impurities Recrystallization->Waste Column->Pure Column->Waste

Caption: General purification workflow for this compound.

TroubleshootingTree Start Recrystallization Attempt OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No SlowCool Re-heat & Cool Slowly OilingOut->SlowCool Yes LowPurity Purity Still Low? NoCrystals->LowPurity No Concentrate Concentrate Solution NoCrystals->Concentrate Yes ChangeSolvent Change Solvent/System LowPurity->ChangeSolvent Yes ColumnChrom Purify by Column Chromatography LowPurity->ColumnChrom Yes, Persistent Impurity SlowCool->NoCrystals SeedCrystal Add Seed Crystal SeedCrystal->NoCrystals Concentrate->LowPurity AddAntiSolvent Add Anti-Solvent AddAntiSolvent->LowPurity

Stability issues of (4-Acetamidocyclohexyl) nitrate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Acetamidocyclohexyl) nitrate (B79036). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability issues during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on the general stability characteristics of organic nitrates and established pharmaceutical stability testing guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (4-Acetamidocyclohexyl) nitrate?

A1: Based on the chemistry of organic nitrates, the primary factors that can influence the stability of this compound are temperature, pH, and light.[1][2] Organic nitrates are susceptible to thermal decomposition and hydrolysis, and many can undergo photodegradation upon exposure to UV or visible light.[1][3]

Q2: How can I minimize the degradation of this compound during routine laboratory handling and storage?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. Protect it from light by using amber-colored vials or by wrapping the container in aluminum foil. For solutions, it is advisable to use buffered systems and to be mindful of the pH. Avoid high temperatures and prolonged exposure to ambient light.

Q3: What are the likely degradation products of this compound?

A3: The degradation of the nitrate ester group can lead to the formation of the corresponding alcohol, (4-acetamidocyclohexanol), and nitric or nitrous acid.[4][5] Under photolytic conditions, other degradation products could be formed through more complex reaction pathways.[3] Forced degradation studies are essential to identify the specific degradation products under various stress conditions.[1]

Q4: Is this compound sensitive to oxidation?

A4: While hydrolysis, thermal, and photolytic degradation are typically the primary concerns for organic nitrates, sensitivity to oxidation should also be evaluated as part of a comprehensive stability study, as recommended by ICH guidelines for forced degradation studies.[1][2]

Troubleshooting Guides

Issue 1: Loss of Potency in a Solution of this compound
Possible Cause Troubleshooting Steps
Hydrolysis - Verify the pH of your solution. Organic nitrate hydrolysis can be pH-dependent.[6][7] Consider preparing fresh solutions in a buffer at a pH where the compound is most stable, to be determined during pre-formulation studies. - Analyze for the presence of (4-acetamidocyclohexanol), a likely hydrolysis product.
Thermal Degradation - Ensure the solution is not being exposed to elevated temperatures during preparation or storage. - If heating is required for dissolution, use the lowest effective temperature for the shortest duration possible.
Adsorption to Container - Investigate potential adsorption of the compound to the container surface. Consider using different types of containers (e.g., glass vs. polypropylene) and silanized glassware.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage
Possible Cause Troubleshooting Steps
Photodegradation - Ensure the sample was protected from light during storage and handling. Use amber vials or foil wrapping.[8] - Compare the chromatogram of a light-exposed sample with a light-protected control to identify photolytic degradants.
Interaction with Excipients - If formulated, assess the compatibility of this compound with all excipients. Certain excipients can accelerate degradation.
Forced Degradation Products - The new peaks may correspond to degradation products from hydrolysis, oxidation, or thermal stress. Perform forced degradation studies to generate and identify these potential degradants.[1][9]

Data Presentation: Illustrative Stability Data

The following tables present hypothetical data from a forced degradation study and a 3-month accelerated stability study to illustrate how results for this compound could be summarized.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay (% Initial)Major Degradant (% Peak Area)
0.1 N HCl (aq)24 hours85.212.5 (Degradant A)
0.1 N NaOH (aq)8 hours70.125.3 (Degradant B)
5% H₂O₂ (aq)24 hours92.55.8 (Degradant C)
Heat (80°C, solid)48 hours95.83.1 (Degradant D)
Light (ICH Q1B)1.2 million lux hours90.38.1 (Degradant E)

Table 2: Illustrative 3-Month Accelerated Stability Data for this compound (40°C/75% RH)

Time PointAssay (%)Total Degradants (%)Physical Appearance
Initial100.0<0.1White crystalline solid
1 Month99.10.8White crystalline solid
2 Months98.21.6White crystalline solid
3 Months97.52.3Slight yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours. At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid): Store the solid compound in a controlled temperature oven at 80°C for 48 hours. At appropriate time points, weigh a sample, dissolve it in the solvent, and dilute for analysis.

  • Photostability: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of the drug substance.

Methodology:

  • Sample Preparation: Place a sufficient amount of this compound in a suitable container that is permeable to moisture (e.g., a loosely capped glass vial).

  • Storage Conditions: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.[11]

  • Testing Schedule: Pull samples at initial (0), 1, 2, 3, and 6-month time points.

  • Analysis: At each time point, analyze the sample for:

    • Appearance

    • Assay by a validated stability-indicating HPLC method

    • Quantification of any degradation products

Visualizations

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis cluster_stability_study Accelerated Stability Study drug_substance This compound acid Acid Hydrolysis (0.1 N HCl, 60°C) drug_substance->acid base Base Hydrolysis (0.1 N NaOH, RT) drug_substance->base oxidation Oxidation (5% H₂O₂, RT) drug_substance->oxidation thermal Thermal (80°C) drug_substance->thermal photo Photolytic (ICH Q1B) drug_substance->photo storage Store at 40°C/75% RH drug_substance->storage hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Identify Degradation Products (e.g., MS) hplc->identification pull_points Pull Samples at 0, 1, 2, 3, 6 months storage->pull_points analyze Analyze for Assay, Degradants, Appearance pull_points->analyze

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent This compound hydrolysis_product (4-Acetamidocyclohexanol) + Nitric/Nitrous Acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ thermal_product Denitration & Other Products parent->thermal_product Δ (Heat) photo_product Radical-mediated Products parent->photo_product hν (Light)

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Acetamidocyclohexyl) nitrate (B79036). The information provided is based on general principles of alcohol nitration, as specific literature for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of (4-Acetamidocyclohexyl) nitrate?

The synthesis of this compound typically involves the nitration of 4-acetamidocyclohexanol using a suitable nitrating agent. A common method is the use of a mixture of nitric acid and sulfuric acid at low temperatures. The overall reaction can be represented as follows:

4-Acetamidocyclohexanol + HNO₃/H₂SO₄ → this compound + H₂O

Q2: What are the most common by-products in this synthesis?

Based on the nitration of similar secondary alcohols and functionalized cyclohexanes, the following by-products can be anticipated:

  • Alkyl Nitrites: Formed from the reaction of the alcohol with nitrous acid, which can be present in the nitric acid.[1][2]

  • Oxidation Products: The nitrating mixture is a strong oxidizing agent and can oxidize the secondary alcohol to the corresponding ketone, 4-acetamidocyclohexanone. Further oxidation can lead to ring-opening and the formation of dicarboxylic acids.

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-acetamidocyclohexanol in the product mixture.

  • Decomposition Products: The product, an alkyl nitrate, may be thermally unstable and can decompose, especially at elevated temperatures, to produce nitrogen oxides (NOₓ), water, and the starting alcohol.[1]

Q3: Why is it crucial to maintain a low reaction temperature?

The nitration of alcohols is a highly exothermic process, meaning it releases a significant amount of heat.[3] Failure to control the temperature can lead to a "runaway reaction," a dangerous cycle of increasing temperature and reaction rate.[3] This can result in the rapid production of toxic nitrogen oxide gases and potentially an explosion.[3] Low temperatures also help to minimize the formation of oxidation by-products.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

  • TLC: A suitable solvent system must be developed to separate the starting material, the desired product, and major by-products. Staining with a suitable reagent (e.g., potassium permanganate) can help visualize the spots.

  • HPLC: This technique provides a more quantitative measure of the consumption of the starting material and the formation of the product and by-products over time. A reverse-phase C18 column is often suitable for this type of analysis.[4][5]

Q5: What are the recommended purification methods for this compound?

Purification of the crude product is essential to remove unreacted starting materials, acidic residues, and by-products. A typical workup and purification procedure involves:

  • Quenching: The reaction mixture is carefully poured onto crushed ice to stop the reaction.[3]

  • Neutralization: The acidic solution is neutralized with a weak base, such as sodium bicarbonate solution.[3]

  • Extraction: The product is extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain a product of high purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product Incomplete reaction: Insufficient reaction time or temperature is too low.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Gradually increase the reaction time, ensuring the temperature remains controlled.
Decomposition of the product: The reaction temperature was too high, or the workup was delayed.- Strictly maintain the recommended low temperature throughout the reaction. - Proceed with the workup immediately after the reaction is complete.
Inefficient nitrating agent: The nitric acid used was not of sufficient concentration.- Use fresh, concentrated nitric acid (fuming nitric acid can also be considered, with appropriate safety precautions).
Product is a Brown or Yellow Oil Instead of a Crystalline Solid Presence of dissolved nitrogen oxides (NOₓ): These are common by-products of nitration reactions and are often colored.- During the workup, wash the organic layer thoroughly with a sodium bicarbonate solution to remove acidic gases. - Consider bubbling a stream of nitrogen or argon through the solution to drive off dissolved gases (with proper ventilation).
Formation of oxidation by-products: The reaction temperature may have been too high, leading to the formation of colored impurities.- Ensure strict temperature control during the addition of the nitrating agent. - Consider using a milder nitrating agent if oxidation is a persistent issue.
Difficulty in Purifying the Product Similar polarity of product and by-products: The starting material and some by-products may have similar polarities to the product, making separation by column chromatography or recrystallization challenging.- Optimize the recrystallization solvent system to maximize the difference in solubility between the product and impurities. - For column chromatography, try different solvent systems and consider using a high-resolution column.
Oily product that does not crystallize: The presence of impurities can inhibit crystallization.- Ensure the product is as pure as possible before attempting recrystallization. An initial purification by column chromatography might be necessary. - Try seeding the supersaturated solution with a small crystal of the pure product.
Runaway Reaction Poor temperature control: The rate of addition of the nitrating agent was too fast, or the cooling bath was inefficient.- Add the nitrating agent very slowly and monitor the internal temperature continuously.[3] - Use a larger and more efficient cooling bath (e.g., an ice-salt bath or a cryocooler).
Concentrated reagents: Using overly concentrated acids can significantly increase the exothermicity of the reaction.[3]- Ensure the correct concentrations of nitric and sulfuric acid are used as specified in the protocol.

Experimental Protocols

Note: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of this compound

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid (e.g., 1.2 equivalents) to concentrated nitric acid (e.g., 1.5 equivalents) while maintaining the temperature below 0 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-acetamidocyclohexanol (1.0 equivalent) in a suitable solvent like dichloromethane. Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-acetamidocyclohexanol via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between -5 and 0 °C. This step is highly exothermic and requires careful monitoring.[3]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to quench the reaction.[3]

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Synthesis_Pathway 4-Acetamidocyclohexanol 4-Acetamidocyclohexanol Reaction_Step Nitration (-5 to 0 °C) 4-Acetamidocyclohexanol->Reaction_Step Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction_Step Product This compound Reaction_Step->Product Byproducts Alkyl Nitrites Oxidation Products Unreacted Starting Material Reaction_Step->Byproducts Side Reactions

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Observation cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Start Synthesis Observation Observe Low Yield / Impurities Start->Observation Check_Temp Was Temperature Controlled? Observation->Check_Temp Check_Time Was Reaction Time Sufficient? Check_Temp->Check_Time Yes Optimize_Temp Improve Cooling / Slow Addition Check_Temp->Optimize_Temp No Check_Reagents Are Reagents Fresh & Concentrated? Check_Time->Check_Reagents Yes Optimize_Time Increase Reaction Time & Monitor Check_Time->Optimize_Time No Use_Fresh_Reagents Use Fresh Nitrating Agents Check_Reagents->Use_Fresh_Reagents No Purification Optimize Purification Protocol Check_Reagents->Purification Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: HPLC Separation of (4-Acetamidocyclohexyl) nitrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of (4-Acetamidocyclohexyl) nitrate (B79036) isomers. The compound can exist as cis and trans diastereomers, and each of these can be a racemic mixture of enantiomers. This guide addresses the common challenges encountered during the separation of these isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

1. I am not getting any separation between my cis and trans isomers. What should I do?

Poor or no resolution between diastereomers like cis and trans (4-Acetamidocyclohexyl) nitrate is a common issue. Here are several steps you can take to improve separation:

  • Optimize Your Mobile Phase: The polarity difference between cis and trans isomers is often subtle. Fine-tuning the mobile phase composition is critical.

    • Solvent Strength: In reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Try a shallower gradient or even isocratic elution with a low percentage of organic modifier.[1]

    • Solvent Type: If acetonitrile doesn't provide sufficient selectivity, try methanol (B129727) or a combination of solvents. The different dipole and hydrogen bonding characteristics of methanol can alter the interaction with the stationary phase and improve resolution.

  • Adjust the Column Temperature: Temperature can influence the selectivity of a separation. Try decreasing the column temperature (e.g., to 25°C or lower) to enhance the separation of isomers.[2] Lower temperatures can sometimes increase the interaction differences between the isomers and the stationary phase.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary.

    • A standard C18 column is a good starting point, but other phases can offer different selectivities.[1] Consider a phenyl-hexyl or a polar-embedded phase column, which can provide alternative interactions (e.g., pi-pi interactions) that may better differentiate the isomers.[3]

2. My peaks are tailing. How can I improve peak shape?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

  • Mobile Phase pH: The acetamido group in your molecule is weakly basic. Adjusting the mobile phase pH can help. For basic compounds, using a slightly acidic mobile phase (e.g., pH 3-5 with formic acid or trifluoroacetic acid) can protonate the analyte and reduce interaction with silanols.

  • Use a High-Purity Silica (B1680970) Column: Modern HPLC columns are made with high-purity silica that has fewer accessible silanol groups, reducing the likelihood of peak tailing.

  • Add a Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can compete with the analyte for active sites on the stationary phase, thereby improving peak shape. However, be aware that TEA can be difficult to remove from the column.

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Flush the column with a strong solvent to remove any strongly retained compounds.[4][5]

3. I need to separate the enantiomers of the cis and trans isomers. How should I approach this?

Separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[6][7]

  • Select a Chiral Column: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of compounds.[8][9] Columns like Chiralpak® or Lux® series are good starting points.

  • Develop a Chiral Method:

    • Normal Phase vs. Reversed Phase: Chiral separations are often performed in normal-phase mode (e.g., using hexane (B92381)/ethanol or hexane/isopropanol as the mobile phase) as it can offer better selectivity. However, many modern chiral columns are also compatible with reversed-phase conditions.[7]

    • Mobile Phase Modifiers: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly impact chiral recognition and resolution.

    • Two-Step Approach: It is often practical to first separate the cis and trans diastereomers using an achiral column and then separate the enantiomers of each isolated diastereomer using a chiral column.

4. My system backpressure is too high. What are the common causes and solutions?

High backpressure can damage your HPLC system and column. It is crucial to identify and resolve the issue promptly.[4][10]

  • Check for Blockages: A common cause is a blockage in the system. Systematically check components starting from the detector and moving backward to the pump. A blocked frit in the column or guard column is a frequent culprit.[5]

  • Column Contamination: Buildup of particulate matter or strongly adsorbed sample components on the column can increase pressure. Try back-flushing the column (disconnected from the detector) with a strong solvent.[10]

  • Mobile Phase Issues: High viscosity of the mobile phase (e.g., high percentage of water with certain organic modifiers at low temperatures) can increase pressure. Ensure your mobile phase components are miscible and properly filtered.

  • Precipitation: If you are using buffers, ensure they are soluble in the mobile phase composition throughout your gradient to prevent precipitation in the system.

Experimental Protocols

Protocol 1: Separation of cis/trans Diastereomers

This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound diastereomers.

ParameterRecommended Starting Condition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm (due to the nitrate and amide chromophores)
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Mobile Phase A/B (50:50) at ~1 mg/mL

Method Development Notes:

  • If resolution is poor, try a shallower gradient or isocratic elution.

  • If peaks are broad, consider changing the organic modifier to methanol.

  • Adjusting the column temperature between 20°C and 40°C can also affect selectivity.

Protocol 2: Chiral Separation of Enantiomers

This protocol outlines a general approach for the chiral separation of the isolated cis or trans isomers.

ParameterRecommended Starting Condition
HPLC System Standard HPLC with UV or PDA detector
Column Polysaccharide-based chiral column (e.g., Amylose or Cellulose carbamate (B1207046) derivative)
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm
Injection Vol. 5 - 10 µL
Sample Prep. Dissolve isolated isomer in the mobile phase

Method Development Notes:

  • The ratio of hexane to alcohol is the most critical parameter for optimizing resolution.

  • Small amounts of additives (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) can improve peak shape and resolution.

  • If normal phase is unsuccessful, consult the column manufacturer's instructions for switching to reversed-phase mode.

Visualized Workflows

TroubleshootingWorkflow cluster_start Problem Identification cluster_achiral Diastereomer Separation (cis/trans) cluster_chiral Enantiomer Separation cluster_general General Peak Quality Issues start Poor Separation of Isomers achiral_mp Optimize Mobile Phase (Gradient, Solvent) start->achiral_mp Diastereomers? chiral_col Select Chiral Column (e.g., Polysaccharide) start->chiral_col Enantiomers? peak_tailing Peak Tailing? start->peak_tailing high_pressure High Pressure? start->high_pressure achiral_temp Adjust Temperature achiral_mp->achiral_temp No Improvement achiral_col Change Column (e.g., Phenyl-Hexyl) achiral_temp->achiral_col Still Poor chiral_mp Optimize Mobile Phase (Normal/Reversed Phase) chiral_col->chiral_mp chiral_mod Add Modifiers (TFA/DEA) chiral_mp->chiral_mod Fine-tuning fix_tailing Adjust pH Use High-Purity Column peak_tailing->fix_tailing Yes fix_pressure Check for Blockages Flush Column high_pressure->fix_pressure Yes

Caption: A logical workflow for troubleshooting the separation of isomers.

MethodDevelopment cluster_initial Initial Setup cluster_optimization Optimization Cycle cluster_final Finalization col_select Column Selection (Start with C18 for diastereomers, Polysaccharide for enantiomers) sample_prep Sample Preparation (Dissolve in mobile phase) col_select->sample_prep mp_opt Mobile Phase Optimization (Solvent Ratio & Type) sample_prep->mp_opt param_adj Parameter Adjustment (Flow Rate, Temperature) mp_opt->param_adj eval Evaluate Resolution (Rs) and Peak Shape param_adj->eval eval->mp_opt Rs < 1.5 validate Method Validation eval->validate Rs >= 1.5

Caption: A systematic approach to HPLC method development for isomer separation.

References

Preventing degradation of (4-Acetamidocyclohexyl) nitrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (4-Acetamidocyclohexyl) nitrate (B79036) to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development. The recommendations provided are based on the general chemical properties of nitrate esters and acetamide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (4-Acetamidocyclohexyl) nitrate during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.[1][2]

  • Moisture: The presence of water can lead to the hydrolysis of the nitrate ester group.[3][4][5]

  • Light: Exposure to UV radiation can cause photodissociation of the nitrate ester.[6]

Q2: What are the likely degradation pathways for this compound?

A2: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The nitrate ester functional group can undergo hydrolysis, particularly under alkaline conditions, to yield 4-acetamidocyclohexanol and nitric acid.[3][4] The presence of acidic or basic impurities can catalyze this process.

  • Thermal Decomposition: Like other organic nitrates, this compound can decompose at elevated temperatures.[2][6] This decomposition can be autocatalytic, as the breakdown of the nitrate group can produce nitrogen oxides (NOx), which can further catalyze degradation.[5]

Q3: How can I detect if my sample of this compound has started to degrade?

A3: Degradation can be identified through several observations:

  • Physical Changes: A change in color (e.g., development of a yellowish or brownish tint) or the appearance of an oily substance can indicate degradation. The release of reddish-brown fumes (nitrogen dioxide) is a clear sign of significant decomposition.[7][8]

  • Analytical Characterization: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (e.g., FT-IR, NMR) can be used to identify and quantify the parent compound and its degradation products.[9][10][11] A decrease in the peak corresponding to the active compound or the appearance of new peaks would suggest degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area, preferably in a refrigerator at 2-8°C.[12][13] Avoid exposure to high temperatures.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Light: Protect from light by storing in an amber or opaque container.[6]

  • Container: Use a tightly sealed container made of an inert material (e.g., glass) to prevent contamination and exposure to moisture.

Troubleshooting Guide

This guide will help you troubleshoot potential degradation issues with your stored this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid sample (yellowing/browning) Thermal decomposition or exposure to light.1. Immediately move the sample to a cool, dark location. 2. Analyze a small portion of the sample using TLC or HPLC to assess purity. 3. If significant degradation is confirmed, the sample may need to be repurified or discarded.
Sample appears wet or oily Hydrolysis due to moisture absorption.1. Check the seal of the storage container. 2. If the container is not properly sealed, transfer the sample to a new, dry, and tightly sealed container. 3. Store the new container in a desiccator.
Presence of brown fumes in the container Significant thermal decomposition leading to the release of nitrogen dioxide.CAUTION: Nitrogen dioxide is toxic. 1. Handle the container in a well-ventilated fume hood. 2. Cool the container before opening. 3. The compound is likely extensively degraded and should be disposed of as hazardous waste according to your institution's guidelines.[13]
Inconsistent experimental results Degradation of the compound leading to lower potency or the presence of interfering byproducts.1. Re-evaluate the purity of the stored compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh or repurified batch of the compound for future experiments.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of this compound over time.

  • Objective: To quantify the percentage of intact this compound in a sample at various time points under specific storage conditions.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Reference standard of this compound

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Method:

    • Prepare a stock solution of the this compound reference standard of known concentration.

    • Prepare a sample solution of the stored this compound at the same concentration.

    • Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water). The optimal wavelength for detection should be determined based on the UV absorbance spectrum of the compound.

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the sample solution.

    • Compare the peak area of the this compound in the sample to the peak area of the reference standard to calculate the purity of the sample.

    • Repeat the analysis at regular intervals (e.g., monthly) to monitor for any decrease in purity.

Visualizations

degradation_pathways main_compound This compound hydrolysis_product 4-Acetamidocyclohexanol + Nitric Acid main_compound->hydrolysis_product Hydrolysis thermal_product Decomposition Products (including NOx) main_compound->thermal_product Thermal Decomposition / Photodissociation moisture Moisture (H2O) moisture->main_compound heat Heat (Δ) heat->main_compound light Light (hν) light->main_compound

Caption: Primary degradation pathways for this compound.

troubleshooting_workflow start Suspected Degradation visual_inspection Visual Inspection (Color, Fumes, Oily Appearance) start->visual_inspection analytical_check Analytical Purity Check (TLC, HPLC, NMR) visual_inspection->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed remediate Remedial Action (Repurify or Discard) degradation_confirmed->remediate Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_storage Review Storage Conditions remediate->review_storage no_degradation->review_storage

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Crystallization of (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of crystallization methods for (4-Acetamidocyclohexyl) nitrate (B79036).

Troubleshooting Guide

Encountering issues during the crystallization of (4-Acetamidocyclohexyl) nitrate can be a common part of the experimental process. This guide provides solutions to frequently observed problems.

Problem Potential Cause Suggested Solution
No Crystal Formation Upon Cooling 1. Too much solvent was used, preventing supersaturation.[1] 2. The compound is highly soluble in the chosen solvent, even at low temperatures.[1] 3. The solution is not sufficiently supersaturated to induce nucleation.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1][2] 2. If using a mixed-solvent system, add more of the anti-solvent (the one in which the compound is less soluble).[1] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[1] 4. Add a seed crystal of the crude product to the cooled solution.[1]
Compound "Oils Out" Instead of Crystallizing 1. The solute is coming out of solution at a temperature above its melting point.[1] 2. High concentration of impurities depressing the melting point.[2] 3. The solvent system is not ideal, and the compound is too soluble.[1]1. Reheat the solution to redissolve the oil.[1] 2. Add a small amount of additional solvent to decrease the saturation level and cool again slowly.[1][2] 3. Consider using a different solvent or a mixed-solvent system.
Rapid Formation of Fine Needles or Powder 1. The solution was cooled too quickly.[2][3] 2. The solution is too concentrated.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the growth of larger, purer crystals.[3] 2. Reheat the solution to dissolve the solid, add a small amount of additional solvent, and then cool slowly.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2][4] 2. The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[4] 3. Premature crystallization during hot filtration.1. Before discarding the mother liquor, test for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool to recover more crystals.[2] 2. Always use a minimal amount of ice-cold solvent to wash the crystals.[4] 3. To prevent crystallization in the funnel, use a pre-heated funnel and flask for hot filtration and add a small excess of hot solvent before filtering.[1][3]
Product is Discolored After Recrystallization 1. Colored impurities are co-precipitating with the product.[1] 2. The compound may be degrading at the boiling point of the solvent.[1]1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1][3] 2. Select a recrystallization solvent with a lower boiling point.[1]
Melting Point of Recrystallized Product is Broad or Lower Than Expected 1. The product is still impure.[1] 2. The product is not completely dry and contains residual solvent.[1]1. Repeat the recrystallization process. Consider using a different solvent system. 2. Dry the crystals thoroughly under vacuum until a constant weight is achieved.[1]

Experimental Protocols

Solvent Selection for Crystallization

The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Methodology:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature and observe if the compound dissolves. The compound should be fully soluble at the solvent's boiling point.

  • Allow the solutions that showed good solubility at high temperatures to cool to room temperature and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystals upon cooling.

Quantitative Data Summary for Solvent Selection (Hypothetical Data):

Solvent Solubility at 20°C Solubility at Boiling Point Crystal Formation on Cooling Assessment
WaterLowLowPoorUnsuitable
EthanolHighHighPoorUnsuitable
IsopropanolLowHighGoodGood Candidate
Ethyl AcetateMediumHighFairPossible Candidate
TolueneLowMediumFairPossible Candidate
HeptaneVery LowVery LowPoorUnsuitable (potential anti-solvent)
Mixed Solvent: Isopropanol/Heptane LowHighExcellentPromising System
Standard Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent (e.g., isopropanol) to just dissolve the solid completely.[1][5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and charcoal.[1][3]

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1][3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[1][4]

  • Drying: Continue to draw a vacuum to partially air-dry the crystals. Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven until a constant weight is achieved.[1]

  • Analysis: Determine the melting point of the dried crystals to assess purity. A sharp melting range close to the literature value indicates high purity.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal cooling rate for the crystallization of this compound?

A1: A slow cooling rate is generally preferred. Allowing the solution to cool gradually to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals by giving the molecules time to align properly in the crystal lattice.[3] Rapid cooling can lead to the formation of small, impure crystals.[2][3]

Q2: My compound is soluble in most common solvents even at room temperature. What should I do?

A2: If your compound is highly soluble in many solvents, a mixed-solvent system is a good approach.[5] Dissolve the compound in a minimum amount of a "good" solvent in which it is readily soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: How much solvent should I use for washing the crystals?

A3: Use a minimal amount of ice-cold solvent for washing.[4] The goal is to rinse away impurities adhering to the crystal surface without dissolving a significant amount of your purified product. Using warm or room temperature solvent will lead to a lower yield.[4]

Q4: What are the likely impurities in my crude this compound sample?

A4: Potential impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., 4-acetamidocyclohexanol, nitrating agents), byproducts from side reactions, and residual solvents used in the synthesis and workup.

Q5: How can I confirm the purity of my recrystallized product?

A5: A key indicator of purity is the melting point. A pure compound will have a sharp melting range (typically 1-2°C).[1] Impurities tend to broaden and lower the melting point.[3] Further confirmation of purity can be obtained using analytical techniques such as NMR spectroscopy, HPLC, or mass spectrometry.

Visualizations

experimental_workflow start Start: Crude This compound dissolve 1. Dissolution Dissolve in minimum hot solvent start->dissolve charcoal_q Is solution colored? dissolve->charcoal_q add_charcoal 2a. Add Activated Charcoal charcoal_q->add_charcoal Yes hot_filtration 2b. Hot Filtration Remove insoluble impurities charcoal_q->hot_filtration No add_charcoal->hot_filtration cooling 3. Slow Cooling Cool to room temperature, then ice bath hot_filtration->cooling filtration 4. Vacuum Filtration Isolate crystals cooling->filtration washing 5. Washing Rinse with ice-cold solvent filtration->washing mother_liquor Mother Liquor (contains soluble impurities) filtration->mother_liquor drying 6. Drying Dry under vacuum washing->drying end End: Pure Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of (4-Acetamidocyclohexyl) Nitrate and Other Organic Nitrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of (4-Acetamidocyclohexyl) nitrate (B79036), a known guanylate cyclase activator, with other traditional organic nitrates. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nitric oxide (NO) donors and their therapeutic applications. While direct comparative experimental data for (4-Acetamidocyclohexyl) nitrate is limited in publicly available scientific literature, this guide offers a comprehensive overview based on its classification as a guanylate cyclase activator and compares its expected pharmacological profile with well-established organic nitrates.

Introduction to Organic Nitrates

Organic nitrates are a class of drugs that have been a cornerstone in the treatment of cardiovascular diseases, particularly angina pectoris, for over a century.[1][2] These compounds act as prodrugs, releasing nitric oxide (NO) or a related nitrosothiol, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][3] The subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) leads to vasodilation, primarily of the veins and large arteries, which reduces cardiac preload and afterload, thereby alleviating myocardial ischemia.[4][5]

Commonly used organic nitrates include nitroglycerin (glyceryl trinitrate, GTN), isosorbide (B1672297) dinitrate (ISDN), isosorbide mononitrate (ISMN), and pentaerythritol (B129877) tetranitrate (PETN).[2][6] While effective, a major limitation of traditional organic nitrate therapy is the development of tolerance, a phenomenon where the vasodilatory effects diminish with continuous use.[1][3]

This compound: A Guanylate Cyclase Activator

This compound, also known by its synonym BM121307 and CAS number 137213-91-3 (for the trans-isomer), is classified as a guanylate cyclase activator. This classification suggests that its primary mechanism of action is the direct stimulation of sGC, leading to increased cGMP production and subsequent vasodilation.

Comparative Analysis

This section compares the expected properties of this compound as a direct guanylate cyclase activator with traditional organic nitrates.

Data Presentation
FeatureThis compound (as a Guanylate Cyclase Activator)Traditional Organic Nitrates (e.g., GTN, ISDN, ISMN)
Primary Mechanism Direct activation of soluble guanylate cyclaseEnzymatic bioactivation to release nitric oxide (NO)
NO Release May not be a primary step; direct action on sGCEssential for pharmacological activity
Enzyme Dependency Less dependent on specific metabolic enzymes for activationDependent on enzymes like mitochondrial aldehyde dehydrogenase (mtALDH) for bioactivation
Tolerance Potentially lower propensity for tolerance developmentHigh potential for tolerance with continuous use
Efficacy in Oxidative Stress May retain efficacy in conditions of oxidative stress where NO bioavailability is lowEfficacy can be compromised by oxidative stress

Signaling Pathway

The vasodilatory effect of organic nitrates and guanylate cyclase activators is mediated through the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway.

Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Organic Nitrates Organic Nitrates Organic Nitrates_in Organic Nitrates Organic Nitrates->Organic Nitrates_in NO Nitric Oxide (NO) Organic Nitrates_in->NO Bioactivation sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation PKG->Relaxation Phosphorylation Cascade ACHN This compound ACHN->sGC_inactive Direct Activation

Caption: The NO-sGC-cGMP signaling pathway for vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of organic nitrates and guanylate cyclase activators.

Ex Vivo Vasodilation Assay

This protocol assesses the vasodilatory effect of a compound on isolated arterial rings.

Workflow Diagram:

Vasodilation Assay Workflow A Isolate Thoracic Aorta B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate under Tension C->D E Induce Contraction (e.g., with Phenylephrine) D->E F Cumulative Addition of Test Compound E->F G Measure Relaxation Response F->G H Data Analysis (EC50, Emax) G->H

Caption: Workflow for the ex vivo vasodilation assay.

Methodology:

  • Tissue Preparation: Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm length.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction: Induce a stable submaximal contraction with a vasoconstrictor agent like phenylephrine (B352888) (1 µM).

  • Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath, allowing the response to each concentration to stabilize before adding the next.

  • Data Acquisition: Record the changes in tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximal relaxation).

Nitric Oxide (NO) Release Assay

This protocol measures the release of NO from organic nitrates.

Methodology:

  • Sample Preparation: Incubate the test compound in a suitable buffer or cell culture medium.

  • NO Detection: Use a nitric oxide sensor or a chemiluminescence-based NO analyzer to detect the released NO in real-time.

  • Griess Assay (for stable metabolites): Alternatively, measure the accumulation of nitrite (B80452) and nitrate (stable oxidation products of NO) in the incubation medium using the Griess reagent. This involves a colorimetric reaction that can be quantified using a spectrophotometer.

cGMP Accumulation Assay

This protocol quantifies the intracellular accumulation of cGMP in response to the test compound.

Methodology:

  • Cell Culture: Culture vascular smooth muscle cells to confluence in appropriate multi-well plates.

  • Compound Treatment: Treat the cells with the test compound for a specified period.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cGMP Quantification: Measure the cGMP concentration in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Normalize the cGMP levels to the total protein concentration in each sample and compare the results between different treatment groups.

Conclusion

This compound, as a guanylate cyclase activator, represents a potentially advantageous therapeutic agent compared to traditional organic nitrates. Its direct mechanism of action may circumvent the enzymatic bioactivation step required for traditional nitrates, potentially leading to a lower incidence of tolerance and sustained efficacy in conditions of oxidative stress. However, a comprehensive understanding of its pharmacological profile necessitates further preclinical and clinical studies with direct comparative data. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel NO-donating compounds.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for the validation of methods to quantify (4-Acetamidocyclohexyl) nitrate (B79036), a compound of interest in pharmaceutical research. The guide details and contrasts high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography with tandem mass spectrometry (LC-MS/MS), providing a framework for selecting the most appropriate method based on specific analytical needs.

The validation of an analytical procedure is crucial to ensure its suitability for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[3][4][5]

Comparison of Analytical Methods

The selection of an analytical method for the quantification of (4-Acetamidocyclohexyl) nitrate will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the typical performance characteristics of three common analytical techniques that can be adapted for this purpose.

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate to GoodGood to ExcellentExcellent
Sensitivity (LOD/LOQ) µg/mL - ng/mL[6][7]ng/mL - pg/mL[8]pg/mL - fg/mL[9][10]
Linearity (R²) >0.999[11]>0.99>0.99
Accuracy (% Recovery) 98-102%[2]90-110%95-105%
Precision (%RSD) < 2%[12]< 15%< 10%
Sample Throughput HighModerateModerate to High
Instrumentation Cost Low to ModerateModerateHigh
Typical Run Time 5-15 minutes[6][11]15-30 minutes[8]2-10 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are generalized for the analysis of organic nitrates and can be optimized for the specific compound this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the quantification of pharmaceutical compounds.[11][13][14] For organic nitrates, a reversed-phase method is often suitable.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer. For example, 0.01 M octylammonium orthophosphate in 30% (v/v) aqueous methanol (B129727).[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210-230 nm (based on the UV absorbance of the nitrate group)[6]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For drug product analysis, extract the active ingredient from the formulation matrix using a suitable solvent, followed by filtration through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] Due to the thermal lability of some organic nitrates, careful optimization of the injection temperature is crucial.[8]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or ion trap)

Chromatographic and Spectrometric Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 200-230 °C (optimized to prevent thermal decomposition).[8]

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Characteristic Ions: Monitor for characteristic fragment ions of organic nitrates, such as m/z 46 (NO₂⁺) and m/z 62 (NO₃⁻).[15]

Sample Preparation and Derivatization:

  • Prepare standards and samples in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • In some cases, derivatization may be required to improve volatility and thermal stability. For instance, using pentafluorobenzyl bromide (PFB-Br) can be an option for nitrated compounds.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of trace amounts of compounds in complex matrices.[9][10]

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (triple quadrupole or Q-TOF)

Chromatographic and Spectrometric Conditions:

  • Column: A fast-separating C18 column, e.g., 50 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion pairs need to be determined by infusing a standard solution of this compound.

Sample Preparation:

  • Prepare standards and samples in the initial mobile phase composition.

  • For complex matrices like plasma or tissue extracts, a protein precipitation step followed by solid-phase extraction is often necessary to minimize matrix effects.

Visualizing Workflows

Analytical Method Selection Workflow

The choice of an analytical technique is a critical first step. The following diagram illustrates a logical workflow for selecting a suitable method for the quantification of this compound.

start Define Analytical Requirements matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity Determine Required Sensitivity matrix_complexity->sensitivity Simple lc_msms LC-MS/MS matrix_complexity->lc_msms Complex instrument_availability Check Instrument Availability sensitivity->instrument_availability High hplc_uv HPLC-UV sensitivity->hplc_uv Low to Moderate gc_ms GC-MS instrument_availability->gc_ms GC-MS available instrument_availability->lc_msms LC-MS/MS available develop_method Develop & Optimize Method hplc_uv->develop_method gc_ms->develop_method lc_msms->develop_method

Caption: Workflow for selecting an analytical method.

Analytical Method Validation Workflow

Once a method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.

start Method Development Complete specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Method Validated robustness->end

Caption: Workflow for analytical method validation.

References

Comparative Bioactivity of Cis and Trans Isomers of (4-Acetamidocyclohexyl) Nitrate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, detailed experimental studies comparing the pharmacological effects of the cis and trans isomers of (4-Acetamidocyclohexyl) nitrate (B79036) appear to be unpublished or not indexed in accessible scientific databases. This prevents a quantitative comparison of their bioactivity as requested.

Theoretical Context: The Nitric Oxide Signaling Pathway

Organic nitrates are a class of compounds known to act as prodrugs for nitric oxide, a critical signaling molecule in various physiological processes. The primary target of NO is soluble guanylate cyclase (sGC).

The activation of sGC by NO initiates a signaling cascade with significant downstream effects:

  • NO Binding: Nitric oxide binds to the heme prosthetic group of soluble guanylate cyclase.

  • sGC Activation: This binding event causes a conformational change in sGC, leading to its activation.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[]

  • Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. This cascade ultimately leads to a variety of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[]

Below is a diagram illustrating this fundamental pathway.

NO_Signaling_Pathway cluster_cell Target Cell (e.g., Smooth Muscle) cluster_source Source of NO NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Relaxation) PKG->Cellular_Response Phosphorylation of target proteins Organic_Nitrate (4-Acetamidocyclohexyl) nitrate Organic_Nitrate->NO Metabolic Conversion

References

A Methodological Guide to the Cross-Validation of Experimental and Computational Data for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery and development, the synergy between experimental data and computational modeling is paramount for accelerating the identification and optimization of lead compounds. This guide outlines a comprehensive framework for the cross-validation of experimental findings with computational predictions, using the hypothetical molecule "(4-Acetamidocyclohexyl) nitrate" as a case study. Due to the absence of publicly available data for this specific compound, this document presents a generalized methodology that researchers can adapt for other novel small molecules. The focus is on establishing a robust workflow for comparing in-vitro experimental results with in-silico predictions to build confidence in structure-activity relationships (SAR) and guide further research.

Table 1: Comparative Data Summary for a Hypothetical Small Molecule Inhibitor

This table illustrates the types of quantitative data that would be collected and compared in a typical cross-validation study.

Data PointExperimental ValueComputational PredictionMethodological Summary (Experimental)Methodological Summary (Computational)
Binding Affinity (Kd) e.g., 150 nMe.g., -8.5 kcal/molSurface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)Molecular Docking (e.g., AutoDock Vina, Glide)
Inhibition (IC50) e.g., 300 nMN/AEnzyme-Linked Immunosorbent Assay (ELISA) or Fluorescence PolarizationN/A
Solubility e.g., 50 µg/mLe.g., -2.0 (LogS)High-Performance Liquid Chromatography (HPLC) with a standard curveQuantitative Structure-Property Relationship (QSPR) models (e.g., ALOGPS)
Lipophilicity (LogP) e.g., 2.5e.g., 2.3Shake-flask method using n-octanol and water followed by UV-Vis spec.QSPR models (e.g., XLOGP3)

Detailed Methodologies

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination

This protocol describes a competitive ELISA to determine the half-maximal inhibitory concentration (IC50) of a hypothetical inhibitor against a target protein.

  • Plate Coating: A 96-well microplate is coated with the target protein (e.g., 100 µL of a 2 µg/mL solution in phosphate-buffered saline - PBS) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Inhibition: A fixed concentration of a biotinylated ligand (a known binder of the target protein) is mixed with serial dilutions of the test compound ("this compound"). 100 µL of this mixture is added to each well and incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Detection: 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The plate is incubated in the dark for 15-30 minutes.

  • Reaction Stoppage: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H2SO4).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the absorbance against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Computational Protocol: Molecular Docking for Binding Energy Prediction

This protocol outlines a typical molecular docking workflow to predict the binding affinity and pose of a small molecule within the active site of a target protein.

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned using a force field (e.g., AMBER).

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of the ligand ("this compound") is generated using a molecule builder (e.g., Avogadro, ChemDraw).

    • The ligand's geometry is optimized using a suitable method (e.g., MMFF94 force field).

    • Partial charges are assigned.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina) is used.

    • The binding site on the protein is defined by specifying a grid box that encompasses the active site.

    • The docking simulation is run, allowing the ligand to flexibly explore different conformations and orientations within the binding site.

  • Pose Analysis and Scoring:

    • The docking program outputs multiple binding poses, each with a corresponding binding energy score (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed for the best-scoring pose.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from initial data acquisition to the iterative refinement of models and hypotheses.

CrossValidationWorkflow cluster_experimental Experimental Validation cluster_computational Computational Modeling exp_synthesis Synthesis & Purification exp_characterization Characterization (NMR, MS) exp_synthesis->exp_characterization exp_assay In-vitro Assay (e.g., ELISA) exp_characterization->exp_assay exp_data Experimental Data (IC50, Kd) exp_assay->exp_data cross_validation Cross-Validation (Comparison of Data) exp_data->cross_validation comp_protein_prep Protein Structure Preparation comp_docking Molecular Docking comp_protein_prep->comp_docking comp_ligand_prep Ligand Structure Preparation comp_ligand_prep->comp_docking comp_data Predicted Data (Binding Energy) comp_docking->comp_data comp_data->cross_validation conclusion Conclusion & Refinement cross_validation->conclusion conclusion->exp_synthesis Refine Molecule Design conclusion->comp_docking Refine Model Parameters

Caption: Workflow for cross-validating experimental and computational data.

Comparative Efficacy Analysis: (4-Acetamidocyclohexyl) nitrate and Isosorbide Dinitrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific data on (4-Acetamidocyclohexyl) nitrate (B79036) and the well-established vasodilator, isosorbide (B1672297) dinitrate, reveals a significant disparity in the extent of public domain research. While isosorbide dinitrate has been extensively studied and its clinical efficacy is well-documented, (4-Acetamidocyclohexyl) nitrate remains a compound with limited publicly available scientific information, precluding a direct, data-driven comparison of their efficacy.

This guide will first provide a detailed overview of the known pharmacological properties and clinical efficacy of isosorbide dinitrate, adhering to the requested format for data presentation, experimental protocols, and visualizations. Subsequently, it will summarize the sparse information available for this compound and discuss the implications of this data gap.

Isosorbide Dinitrate: A Profile

Isosorbide dinitrate is a well-established organic nitrate utilized primarily for the prevention and treatment of angina pectoris.[1][2][3] Its therapeutic effects are mediated through its conversion to nitric oxide (NO), a potent vasodilator.[2][]

Mechanism of Action

The principal pharmacological action of isosorbide dinitrate is the relaxation of vascular smooth muscle.[1][5] This is achieved through a signaling cascade initiated by the release of nitric oxide. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1][] Elevated cGMP levels lead to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[1][2] This vasodilation occurs in both peripheral arteries and veins, with a more pronounced effect on the venous system.[1][5] Venodilation leads to peripheral pooling of blood, decreased venous return to the heart (preload reduction), and a subsequent decrease in left ventricular end-diastolic pressure.[1][5] Arteriolar relaxation reduces systemic vascular resistance (afterload reduction).[1][5] The combined effect of preload and afterload reduction decreases myocardial oxygen demand, which is the primary mechanism for its anti-anginal effect.

Isosorbide Dinitrate Signaling Pathway cluster_cell Vascular Smooth Muscle Cell Isosorbide Dinitrate Isosorbide Dinitrate Nitric Oxide (NO) Nitric Oxide (NO) Isosorbide Dinitrate->Nitric Oxide (NO) Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP GTP GTP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Phosphorylated Myosin Light Chains PKG->Myosin_LC_P Inhibits Phosphorylation Myosin_LC Dephosphorylated Myosin Light Chains Myosin_LC_P->Myosin_LC Dephosphorylation Relaxation Smooth Muscle Relaxation (Vasodilation) Myosin_LC->Relaxation Experimental Workflow for Efficacy Testing cluster_workflow Clinical Trial Workflow node_screening Patient Screening (Stable Angina, Reproducible ST Depression) node_randomization Randomization (Double-Blind, Crossover) node_screening->node_randomization node_treatment Treatment Period (ISDN, Placebo, Comparator) node_randomization->node_treatment node_washout Washout Period node_treatment->node_washout node_exercise Symptom-Limited Exercise Test (e.g., Bruce Protocol) node_treatment->node_exercise node_washout->node_treatment node_data Data Collection (Time to Angina, ST Depression, etc.) node_exercise->node_data node_analysis Statistical Analysis node_data->node_analysis node_results Efficacy Determination node_analysis->node_results Comparative MOA cluster_isdn Isosorbide Dinitrate (Organic Nitrate) cluster_gc_stim This compound (Putative GC Stimulator) isdn Isosorbide Dinitrate no Nitric Oxide (NO) isdn->no Metabolic Conversion sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates gc_stim (4-Acetamidocyclohexyl) nitrate gc_stim->sgc Directly Stimulates (Hypothesized) cgmp cGMP sgc->cgmp vasodilation Vasodilation cgmp->vasodilation

References

A Comparative Guide to the In Vivo and In Vitro Activities of Nitroglycerin and NS-398

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the organic nitrate (B79036) vasodilator, Nitroglycerin (GTN), and the selective cyclooxygenase-2 (COX-2) inhibitor, NS-398. While both compounds modulate key physiological pathways related to vascular function and inflammation, they do so through distinct mechanisms of action. This document outlines their comparative in vivo and in vitro effects, supported by experimental data and detailed methodologies, to assist researchers in the fields of pharmacology and drug development.

In Vitro Activity Comparison

The in vitro activities of Nitroglycerin and NS-398 are summarized below, highlighting their primary effects on vasodilation and cyclooxygenase inhibition, respectively.

CompoundAssayTarget/ModelEndpointResult (IC50/EC50)
NitroglycerinAortic Ring AssayRat Aortic RingsVasodilation~1 nM (Endothelium-dependent)[1]
NitroglycerinAortic Ring AssayRat Aortic RingsVasodilation>100 nM (Endothelium-independent)[1]
NS-398COX Inhibition AssayOvine COX-1Enzyme Inhibition (IC50)>100 µM
NS-398COX Inhibition AssayOvine COX-2Enzyme Inhibition (IC50)3.8 µM[2]
NS-398COX Inhibition AssayHuman Recombinant COX-1Enzyme Inhibition (IC50)75 µM[3]
NS-398COX Inhibition AssayHuman Recombinant COX-2Enzyme Inhibition (IC50)1.77 µM[3]
NS-398COX Inhibition AssayHuman Peripheral Monocytes (COX-1)Enzyme Inhibition (IC50)125 µM[4]
NS-398COX Inhibition AssayHuman Peripheral Monocytes (COX-2)Enzyme Inhibition (IC50)5.6 µM[4]

In Vivo Activity Comparison

The in vivo effects of Nitroglycerin and NS-398 are multifaceted. Nitroglycerin is a potent vasodilator with demonstrated anti-inflammatory properties, while NS-398 is a well-characterized anti-inflammatory agent.

CompoundModelSpeciesActivityDosageEffect
NitroglycerinIntracoronary AdministrationHumanVasodilation150 µg5-54% increase in coronary artery diameter[5]
NitroglycerinTransdermal PatchHumanAnti-inflammatory15 mg/24 hours for 6 weeksSignificant reduction in plasma C-reactive protein and sE-selectin levels[6]
NS-398Carrageenan-Induced Paw EdemaRatAnti-inflammatory0.3 - 5 mg/kgPotent anti-inflammatory and analgesic effects[2]
NS-398Burn Infection ModelMouseAnti-inflammatory/Survival10 mg/kgImproved survival from 0% to 45.5% and restored absolute neutrophil count[7]
NS-398EndotoxemiaRatBlood Pressure Regulation10 mg/kgPrevented endotoxin-induced fall in mean arterial pressure[8]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of Nitroglycerin and NS-398 stem from their different molecular targets and signaling pathways.

Nitroglycerin Signaling Pathway

Nitroglycerin exerts its primary vasodilatory effect through the nitric oxide (NO) signaling pathway. At pharmacological doses (1-10 nM), it is now understood that Nitroglycerin can activate endothelial nitric oxide synthase (eNOS), leading to the production of NO[1][9]. NO then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation[10][11]. At higher concentrations, Nitroglycerin can be metabolized to NO through endothelium-independent pathways[1].

Nitroglycerin_Pathway GTN Nitroglycerin (GTN) eNOS eNOS (endothelial Nitric Oxide Synthase) GTN->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Vasodilation MLCP->Relaxation Leads to

Caption: Nitroglycerin-induced vasodilation pathway.
NS-398 Signaling Pathway

NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. COX-2 is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). By selectively inhibiting COX-2, NS-398 reduces the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects[2].

NS398_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2 COX-2 Enzyme COX2_Induction->COX2 Leads to PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts NS398 NS-398 NS398->COX2 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate

Caption: NS-398 mechanism of anti-inflammatory action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Vasodilation: Rat Aortic Ring Assay

This protocol is a standard method for assessing the vasodilatory or vasoconstrictive properties of a compound on isolated arterial segments.[12][13][14]

Materials:

  • Male Wistar rats (250-300g)

  • Physiological Salt Solution (PSS), composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Phenylephrine (B352888) (PE)

  • Nitroglycerin or other test compounds

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat by an approved method and excise the thoracic aorta.

  • Immediately place the aorta in cold PSS.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.

  • The rings are connected to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2g, with PSS changes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add the test compound (e.g., Nitroglycerin) in a cumulative concentration-response manner.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Aortic_Ring_Workflow Start Start: Euthanize Rat Excise Excise Thoracic Aorta Start->Excise Prepare Prepare Aortic Rings (2-3mm) Excise->Prepare Suspend Suspend Rings in Organ Bath (37°C, Carbogen, 1.5-2g tension) Prepare->Suspend Equilibrate Equilibrate (60-90 min) Suspend->Equilibrate Contract Induce Contraction (Phenylephrine) Equilibrate->Contract Add_Compound Add Test Compound (Cumulative Doses) Contract->Add_Compound Record Record Relaxation Response Add_Compound->Record End End: Data Analysis Record->End

Caption: Workflow for the rat aortic ring vasodilation assay.
In Vivo Anti-Inflammation: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to screen for the anti-inflammatory activity of compounds.[15][16][17][18]

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compound (e.g., NS-398) and vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The degree of edema is calculated as the increase in paw volume from the initial measurement.

  • The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[19][20][21]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., NS-398) and solvent (e.g., DMSO)

  • Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate and plate reader

Procedure:

  • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound at various concentrations to the wells. Include wells for 100% enzyme activity (vehicle control) and background (no enzyme).

  • Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the rate of reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of (4-Acetamidocyclohexyl) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of innovation and safety. This guide presents a comparative analysis of independent analytical methods to confirm the structure of a novel compound, (4-Acetamidocyclohexyl) nitrate (B79036). The following data, presented for researchers, scientists, and drug development professionals, outlines the expected outcomes from key spectroscopic and crystallographic techniques, providing a robust framework for its structural elucidation.

The synthesis of (4-Acetamidocyclohexyl) nitrate is hypothesized to proceed through the nitration of 4-acetamidocyclohexanol. The confirmation of the resulting structure, containing both an acetamido group and a nitrate ester on a cyclohexane (B81311) ring, requires a multi-faceted analytical approach. This guide will explore the anticipated results from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound involves a series of complementary analytical techniques. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the three-dimensional arrangement in space.

Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_crystallography Definitive Structure cluster_confirmation Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR Initial structural insights IR Infrared (IR) Spectroscopy Synthesis->IR Functional group identification MS Mass Spectrometry (MS) Synthesis->MS Molecular weight and fragmentation Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation XRay X-ray Crystallography XRay->Confirmation Absolute structure

Benchmarking the stability of (4-Acetamidocyclohexyl) nitrate against known compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative stability benchmark of the novel compound (4-Acetamidocyclohexyl) nitrate (B79036) against the well-established organic nitrates, Nitroglycerin and Isosorbide Dinitrate. The data presented herein is based on standardized stability testing protocols to ensure objective and reliable comparisons.

Introduction

(4-Acetamidocyclohexyl) nitrate is a novel organic nitrate with potential therapeutic applications. Understanding its stability profile is crucial for its development as a safe and effective pharmaceutical agent. This document outlines a comprehensive stability testing plan, comparing its predicted stability against Nitroglycerin and Isosorbide Dinitrate under various stress conditions.

Comparative Stability Data

The following tables summarize the expected stability data for this compound in comparison to Nitroglycerin and Isosorbide Dinitrate. The data for the comparator compounds is based on established literature, while the data for this compound is presented as hypothetical results from the described experimental protocols.

Table 1: Stability under ICH-Recommended Conditions

CompoundStorage ConditionDurationAssay (% Initial)Total Degradants (%)
This compound 25°C / 60% RH12 Months> 98.0< 1.0
40°C / 75% RH6 Months> 95.0< 2.0
Nitroglycerin 25°C / 60% RH12 Months> 95.0< 2.5
40°C / 75% RH6 Months> 90.0< 5.0
Isosorbide Dinitrate 25°C / 60% RH12 Months> 98.0< 1.0
40°C / 75% RH6 Months> 96.0< 1.5

Table 2: Forced Degradation Studies

ConditionThis compound (% Degradation)Nitroglycerin (% Degradation)Isosorbide Dinitrate (% Degradation)
Acid Hydrolysis (0.1N HCl, 80°C, 24h) < 5.0~10-15~5-10
Base Hydrolysis (0.1N NaOH, 80°C, 24h) < 10.0~20-30~15-25
Oxidative (3% H₂O₂, RT, 24h) < 2.0~5-10~3-7
Thermal (80°C, 72h) < 3.0> 10~5-10
Photostability (ICH Q1B) < 1.0~2-5< 2.0

Experimental Protocols

The following protocols are designed to assess the stability of this compound in accordance with ICH guidelines.[1][2]

Long-Term and Accelerated Stability Testing
  • Objective: To evaluate the thermal and humidity stability of the drug substance.

  • Method:

    • Store samples of this compound, Nitroglycerin, and Isosorbide Dinitrate in controlled environment chambers at:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Withdraw samples at specified time points (0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

    • Analyze the samples for assay and degradation products using a stability-indicating HPLC method.

Forced Degradation Studies
  • Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical methods.

  • Methods:

    • Acid Hydrolysis: Dissolve the substance in 0.1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Dissolve the substance in 0.1N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Dissolve the substance in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid substance to dry heat at 80°C for 72 hours.

    • Photostability: Expose the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the active pharmaceutical ingredient and its degradation products.

  • Method:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Quantification: Based on the peak area of the analyte compared to a reference standard. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of Organic Nitrates

G Mechanism of Action of Organic Nitrates Organic_Nitrates This compound Nitroglycerin Isosorbide Dinitrate Enzymatic_Conversion Enzymatic Conversion (e.g., ALDH2 for Nitroglycerin) Organic_Nitrates->Enzymatic_Conversion NO Nitric Oxide (NO) Enzymatic_Conversion->NO sGC Soluble Guanylate Cyclase (sGC) (Activation) NO->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) (Activation) cGMP->PKG Myosin_LC_Phosphatase Myosin Light Chain Phosphatase (Activation) PKG->Myosin_LC_Phosphatase Myosin_LC Myosin Light Chain (Dephosphorylation) Myosin_LC_Phosphatase->Myosin_LC Relaxation Smooth Muscle Relaxation (Vasodilation) Myosin_LC->Relaxation

Caption: Signaling pathway of organic nitrates leading to vasodilation.

Experimental Workflow for Stability Testing

G Stability Testing Workflow Start Start: Drug Substance Batch ICH_Stability ICH Stability Chambers (Long-term & Accelerated) Start->ICH_Stability Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Sampling Time-point Sampling ICH_Stability->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis (Assay and Impurity Profiling) Forced_Degradation->HPLC_Analysis After Stress Sampling->HPLC_Analysis Data_Evaluation Data Evaluation and Comparison HPLC_Analysis->Data_Evaluation End End: Stability Profile Established Data_Evaluation->End

Caption: Workflow for conducting stability testing of a new drug substance.

References

Comparative Pharmacological Effects of (4-Acetamidocyclohexyl) Nitrate Analogues: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacological effects of (4-Acetamidocyclohexyl) nitrate (B79036) analogues. Due to the limited availability of public data on (4-Acetamidocyclohexyl) nitrate specifically, this guide leverages experimental data from structurally related cyclohexyl nitrate analogues to provide insights into their potential therapeutic effects, focusing on vasodilation and anti-platelet activity.

Executive Summary

Organic nitrates are a well-established class of vasodilators used in the treatment of cardiovascular diseases. Their therapeutic effects are primarily mediated by the release of nitric oxide (NO), which activates the soluble guanylyl cyclase (sGC) pathway, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation. This guide focuses on the pharmacological profiles of cyclohexyl nitrate analogues, using Cyclohexane (B81311) Nitrate (HEX) and 1-Nitrosocyclohexyl acetate (B1210297) (NCA) as representative compounds due to the absence of specific data on this compound. The available data indicates that these analogues are potent vasodilators and also exhibit anti-platelet aggregation properties, suggesting their potential as multi-faceted cardiovascular therapeutic agents.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the vasodilatory and anti-platelet effects of the selected cyclohexyl nitrate analogues.

Table 1: Vasodilatory Effects of Cyclohexyl Nitrate Analogues

CompoundAssayAgonistEC50 / pD2Maximum Effect (Emax)Reference
Cyclohexane Nitrate (HEX)Rat cranial mesenteric artery ringsPhenylephrine (B352888)pD2 = 5.1 ± 0.1100.4 ± 4.1%[1]
1-Nitrosocyclohexyl acetate (NCA)Mouse aortic rings-EC50 = 4.4 µMNot Reported[2]

Note: pD2 is the negative logarithm of the EC50 value.

Table 2: Anti-platelet Effects of Cyclohexyl Nitrate Analogues

CompoundAssayAgonistIC50InhibitionReference
1-Nitrosocyclohexyl acetate (NCA)Human PlateletsThromboxane (B8750289) A2 mimeticNot ReportedSignificantly reduced platelet aggregation[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Vasodilation Assay (Isolated Rat Cranial Mesenteric Artery Rings)

This protocol is based on the methodology used for evaluating Cyclohexane Nitrate (HEX)[1].

  • Tissue Preparation: Male Wistar rats are euthanized, and the cranial mesenteric artery is excised and placed in cold Krebs-Henseleit solution. The artery is cleaned of connective tissue and cut into rings (1-2 mm).

  • Mounting: The rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 0.75 g. After equilibration, the rings are contracted with phenylephrine (1 µM).

  • Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction reaches a stable plateau, cumulative concentrations of the test compound (e.g., HEX) are added to the organ bath.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum relaxation effect) are calculated from the concentration-response curves. The pD2 is calculated as the negative logarithm of the EC50.

Anti-platelet Aggregation Assay

This protocol is a general representation based on the study of 1-Nitrosocyclohexyl acetate (NCA)[2].

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to obtain PRP.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. The PRP is placed in a cuvette with a stir bar and warmed to 37°C.

  • Agonist-Induced Aggregation: A platelet agonist, such as a thromboxane A2 mimetic, is added to the PRP to induce aggregation. The change in light transmission through the PRP is recorded over time.

  • Inhibition by Test Compound: To determine the inhibitory effect of a test compound, PRP is pre-incubated with the compound for a specific period before the addition of the agonist.

  • Data Analysis: The percentage of platelet aggregation is calculated. The inhibitory effect of the test compound is determined by comparing the aggregation in the presence and absence of the compound. The IC50 (the concentration of the compound that inhibits platelet aggregation by 50%) can be determined from dose-response curves.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of cyclohexyl nitrate analogues are primarily mediated through the nitric oxide (NO) signaling pathway.

Vasodilation Signaling Pathway

Organic nitrates, including cyclohexyl nitrate analogues, act as NO donors. The released NO activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation)[1].

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Cyclohexyl Nitrate Cyclohexyl Nitrate NO NO Cyclohexyl Nitrate->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Relaxation PKG->Relaxation ↓ Ca²⁺

Caption: NO-cGMP signaling pathway in vasodilation.

Anti-platelet Aggregation Signaling Pathway

Similar to their effect on vascular smooth muscle, organic nitrates inhibit platelet aggregation by releasing NO. In platelets, NO stimulates sGC, leading to increased cGMP levels. This rise in cGMP activates PKG, which then phosphorylates proteins that inhibit key platelet activation processes, including calcium mobilization and the activation of glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for platelet aggregation[3].

Antiplatelet_Pathway cluster_extracellular Extracellular Space cluster_platelet Platelet Cyclohexyl Nitrate Cyclohexyl Nitrate NO NO Cyclohexyl Nitrate->NO Platelet Agonist Platelet Agonist Aggregation Aggregation Platelet Agonist->Aggregation sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Ca_Mobilization ↓ Intracellular Ca²⁺ PKG->Ca_Mobilization GPIIb_IIIa ↓ GPIIb/IIIa Activation PKG->GPIIb_IIIa Ca_Mobilization->Aggregation GPIIb_IIIa->Aggregation

Caption: Mechanism of anti-platelet aggregation.

Experimental Workflow

The general workflow for screening and characterizing novel nitrate analogues is depicted below.

Experimental_Workflow Compound_Synthesis Synthesis of (4-Acetamidocyclohexyl) Nitrate Analogues Primary_Screening Primary Screening: Vasodilation Assay Compound_Synthesis->Primary_Screening Potent_Hits Identification of Potent Vasodilators Primary_Screening->Potent_Hits Secondary_Screening Secondary Screening: Anti-platelet Aggregation Assay Potent_Hits->Secondary_Screening yes Mechanism_Studies Mechanism of Action Studies: - cGMP Measurement - PKG Activity Assay Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Drug discovery workflow for nitrate analogues.

References

Safety Operating Guide

Safe Disposal of (4-Acetamidocyclohexyl) nitrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proper disposal of (4-Acetamidocyclohexyl) nitrate (B79036) is critical for ensuring laboratory safety and environmental protection. As an organic nitrate, this compound must be treated as a potentially explosive chemical (PEC), requiring strict adherence to specialized disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on how to safely manage and dispose of (4-Acetamidocyclohexyl) nitrate waste.

I. Hazard Assessment and Initial Precautions

This compound belongs to the family of organic nitrates, which are known for their potential instability and explosive properties. These compounds can be sensitive to shock, friction, heat, and static discharge. Therefore, it is imperative to handle this compound with the utmost care throughout its lifecycle, from initial use to final disposal.

Before beginning any disposal procedure, a thorough hazard assessment should be conducted.[1] Key considerations include the quantity of the waste, its physical state (solid or in solution), and any potential contaminants. Always work in a well-ventilated area, such as a chemical fume hood, and ensure that at least one other person familiar with the hazards is present.[1] Never work alone when handling potentially explosive chemicals.[1]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times during the handling and disposal of this compound. This includes, but is not limited to:

PPE ItemSpecification
Eye ProtectionTight-sealing safety goggles and a face shield.[2]
Hand ProtectionChemical-resistant gloves (e.g., nitrile).[3]
Body ProtectionFlame-resistant lab coat, apron, or coveralls.[2]
Respiratory ProtectionUse in a well-ventilated area or with a respirator if dust or aerosols can be generated.[2]

III. Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent accidental reactions.

  • Waste Container: Use a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and in good condition.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3] The label should clearly state "this compound," "Hazardous Waste," and "Potentially Explosive."

  • Incompatible Materials: Keep this compound waste separate from incompatible materials such as strong acids, strong reducing agents, powdered metals, and organic solvents like acetone (B3395972) or formic acid.[3][4] Mixing with such substances can lead to violent reactions or explosions.[4]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and hot surfaces.[1][3] Do not store on open shelves or lab benches.[1]

Figure 1. Workflow for the safe disposal of this compound.

IV. Step-by-Step Disposal Procedure

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the designated hazardous waste container with the appropriate label.

    • Clear the work area of all other chemicals and hazardous materials.[1]

  • Waste Transfer:

    • If the waste is in a solution, carefully pour it into the hazardous waste container. Avoid splashing.

    • If the waste is a solid, use non-metallic spatulas or tools to transfer it to the container to avoid friction or sparks.[1]

    • Do not subject the chemical to crushing, grinding, or shock.[1]

  • Container Sealing:

    • Securely close the waste container.[3] If the container has been opened, it must be carefully resealed to prevent leakage.[3]

  • Decontamination:

    • Decontaminate the work area, including benchtops and any equipment used, with an appropriate solvent and cleaning materials.[1]

    • Dispose of all contaminated disposables, such as gloves and wipes, as hazardous waste in the same container or a designated container for solid hazardous waste.[3]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash. [5] This practice can lead to fires, the release of toxic vapors, and injury.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste management program to arrange for the pickup and disposal of the waste.[3][5]

    • Provide the EHS office with all relevant information, including the name of the chemical and any potential hazards.

V. Emergency Procedures

In the event of a spill or other emergency:

  • Small Spills (<1 L): If you are trained and it is safe to do so, confine the spill using a spill kit or absorbent material.[3] Double-bag the spill waste in clear plastic bags, label it, and arrange for a chemical waste pick-up.[3]

  • Large Spills (>1 L) or if you are unsure: Evacuate the area immediately.[3] Notify others in the vicinity and contact your institution's emergency response team and EHS office.[3][5]

If you encounter a container of this compound that shows signs of degradation, such as discoloration or crystallization around the lid, do not attempt to move it.[6] Alert others in the area and contact your EHS office immediately for assistance.[5][6]

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.